molecular formula C11H19NO5 B563349 Diethyl 2-Ethyl-2-acetamidomalonate-d3

Diethyl 2-Ethyl-2-acetamidomalonate-d3

Cat. No.: B563349
M. Wt: 248.29 g/mol
InChI Key: SXHWNHBPUWKECF-FIBGUPNXSA-N
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Description

Diethyl 2-Ethyl-2-acetamidomalonate-d3, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 248.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-acetamido-2-(2,2,2-trideuterioethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHWNHBPUWKECF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(C(=O)OCC)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Diethyl 2-Ethyl-2-acetamidomalonate-d3 chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantitative analysis.

Chemical Formula and Structure

This compound is a derivative of diethyl malonate where the alpha-carbon is substituted with both an ethyl group and an acetamido group. The "-d3" designation signifies the presence of three deuterium (B1214612) atoms on the terminal methyl group of the ethyl substituent.

Chemical Formula: C₁₁H₁₆D₃NO₅

The structural formula is as follows:

The incorporation of deuterium at the ethyl group provides a stable isotopic label, rendering the molecule easily distinguishable from its non-deuterated counterpart by mass spectrometry without significantly altering its chemical properties.

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its application in analytical methodologies and synthetic chemistry.

PropertyValue
Molecular Weight 248.29 g/mol
Chemical Formula C₁₁H₁₆D₃NO₅
Isotopic Purity Typically ≥98%
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol (B145695), methanol, and chloroform.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a multi-step process, beginning with the well-established malonic ester synthesis. The key step for isotopic labeling involves the use of a deuterated ethylating agent.

Synthesis of the Precursor: Diethyl 2-Acetamidomalonate

The non-deuterated precursor is synthesized from diethyl malonate.

Experimental Protocol:

  • Nitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) in the presence of acetic acid to form diethyl 2-oximinomalonate.

  • Reduction and Acetylation: The intermediate is then reduced, typically using zinc powder in a mixture of acetic acid and acetic anhydride. This process reduces the oxime group to an amine, which is simultaneously acetylated in situ to yield Diethyl 2-acetamidomalonate.

  • Purification: The crude product is purified by recrystallization.

Synthesis of this compound

This step involves the alkylation of the precursor with a deuterated ethylating agent.

Experimental Protocol:

  • Enolate Formation: Diethyl 2-acetamidomalonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate.

  • Alkylation: The enolate is then reacted with a deuterated ethylating agent, such as ethyl-d3 iodide or ethyl-d3 bromide. This step introduces the deuterium-labeled ethyl group at the alpha-carbon.

  • Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. The final product, this compound, is purified using techniques like column chromatography or recrystallization.

Analytical Characterization

The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of 248.29 g/mol and to determine the isotopic purity by analyzing the distribution of isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the overall structure. The signal corresponding to the methyl protons of the ethyl group will be significantly diminished or absent, confirming the location of the deuterium label.

    • ²H NMR: Deuterium NMR provides a direct method to confirm the presence and location of the deuterium atoms.

    • ¹³C NMR: The carbon spectrum will show characteristic shifts for the carbonyl, methylene, and methyl carbons, further confirming the structure.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Characterization Diethyl Malonate Diethyl Malonate Diethyl 2-Acetamidomalonate Diethyl 2-Acetamidomalonate Diethyl Malonate->Diethyl 2-Acetamidomalonate Nitrosation, Reduction, Acetylation This compound This compound Diethyl 2-Acetamidomalonate->this compound Alkylation with Deuterated Reagent Ethyl-d3 Halide Ethyl-d3 Halide Ethyl-d3 Halide->this compound Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Verify MW & Isotopic Purity 1H NMR 1H NMR This compound->1H NMR Confirm Structure 2H NMR 2H NMR This compound->2H NMR Confirm D Location 13C NMR 13C NMR This compound->13C NMR Confirm Structure

Caption: Synthesis and analysis workflow for this compound.

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard in quantitative bioanalytical assays using mass spectrometry. Its identical chemical behavior to the endogenous analyte, combined with its distinct mass, allows for accurate and precise quantification in complex biological matrices.

Furthermore, this compound can serve as a precursor for the synthesis of more complex deuterated molecules, enabling researchers to trace metabolic pathways and investigate drug metabolism and pharmacokinetic profiles with high specificity. The deuterium labeling can also be used to study kinetic isotope effects in enzymatic reactions.

In-Depth Technical Guide to Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1246820-39-2

This technical guide provides a comprehensive overview of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, particularly as an internal standard in quantitative mass spectrometry-based analyses.

Core Compound Properties

This compound is primarily utilized as an internal standard in analytical chemistry, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. The "d3" designation signifies that three hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal tool for enhancing the accuracy and precision of quantitative analytical methods for amino acids and their metabolites.[1]

While a specific certificate of analysis for the deuterated compound is not publicly available, the physical and chemical properties of its non-deuterated parent compound, Diethyl 2-acetamidomalonate (CAS: 1068-90-2), provide a reasonable approximation.

Table 1: Physicochemical Properties of Diethyl 2-acetamidomalonate (Non-deuterated Analog)

PropertyValue
Molecular FormulaC₉H₁₅NO₅
Molecular Weight217.22 g/mol
Melting Point95-98 °C
Boiling Point311.4 °C at 760 mmHg
Density1.1 g/cm³
Flash Point145.2 °C
Water SolubilitySlightly soluble
LogP0.36

Data sourced from various chemical suppliers and databases for the non-deuterated compound.[2][3][4]

For this compound, the key quantitative data is its molecular weight, which is increased due to the presence of three deuterium atoms.

Table 2: Quantitative Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₆D₃NO₅
Molecular Weight248.29 g/mol

Synthesis and Isotopic Labeling

The synthesis of this compound involves the alkylation of Diethyl 2-acetamidomalonate with a deuterated ethylating agent. The general synthetic strategy for the non-deuterated parent compound can be adapted for the synthesis of the deuterated analog.

Experimental Protocol: Synthesis of this compound (Adapted)

This protocol is an adaptation of the synthesis of the non-deuterated Diethyl 2-acetamidomalonate. The key modification is the use of a deuterated ethylating agent.

Materials:

  • Diethyl 2-acetamidomalonate

  • Sodium ethoxide

  • Ethyl-d3 iodide (or other suitable deuterated ethylating agent)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 2-acetamidomalonate in anhydrous ethanol.

  • Add a stoichiometric equivalent of sodium ethoxide to the solution to form the enolate.

  • Alkylation: Slowly add Ethyl-d3 iodide to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in diethyl ether and washed with a dilute aqueous solution of hydrochloric acid and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization to achieve the desired purity.

Logical Relationship of Synthesis

Synthesis_Workflow DEAM Diethyl 2-acetamidomalonate Enolate Enolate Intermediate DEAM->Enolate Sodium Ethoxide Alkylation Alkylation Enolate->Alkylation Ethyl-d3 Iodide Product This compound Alkylation->Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry.[1]

Internal Standard in LC-MS/MS Analysis of Amino Acids

In quantitative bioanalysis, stable isotope-labeled internal standards are considered the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. The co-elution of the deuterated standard with the unlabeled analyte ensures that both experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocol: General Workflow for Amino Acid Quantification using LC-MS/MS

This protocol outlines a general workflow for the quantification of an amino acid (analyte) in a biological matrix using this compound as an internal standard. Specific parameters would need to be optimized for the particular analyte and instrument.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution of a known concentration.
  • Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile (B52724) or methanol.
  • Vortex and centrifuge the sample to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column) to separate the analyte from other matrix components. The mobile phase composition and gradient will depend on the specific amino acid being analyzed.
  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Define the precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard.
  • Optimize the collision energy and other MS parameters for each transition to maximize signal intensity.

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for LC-MS/MS analysis using an internal standard.

Precursor for Deuterated Drug Candidates

The malonic ester synthesis is a classic method for preparing amino acids. This compound can serve as a precursor for the synthesis of α-ethyl-α-amino acids with a deuterium label in the ethyl group. This is valuable in drug development for studying metabolic pathways (metabolic fate analysis) and for creating "heavy" drugs. Deuterium substitution can alter the metabolic profile of a drug, often leading to a slower rate of metabolism (the kinetic isotope effect), which can result in a longer half-life and potentially improved therapeutic efficacy.[1]

Signaling Pathway Involvement

There is no evidence to suggest that this compound is directly involved in any biological signaling pathways. Its utility lies in its chemical properties as an analytical standard and a synthetic precursor.

Safety and Handling

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and synthetic chemistry. Its primary role as a stable isotope-labeled internal standard significantly enhances the reliability of quantitative analytical methods for amino acids and related compounds. Furthermore, its potential as a precursor for the synthesis of deuterated molecules opens avenues for advanced research in drug development and metabolic studies. This technical guide provides a foundational understanding of its properties, synthesis, and key applications to support its effective use in a research setting.

References

physicochemical properties of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-Ethyl-2-acetamidomalonate-d3 is the deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. The "d3" designation signifies the replacement of three hydrogen atoms with deuterium (B1214612) atoms on the ethyl group[1]. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry analyses of related compounds, such as amino acids and their metabolites[1]. Its structural similarity to the analyte of interest allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in the analytical process and ensuring accurate quantification.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, the physicochemical properties are expected to be very similar to its non-deuterated counterpart, Diethyl 2-Ethyl-2-acetamidomalonate, and its precursor, Diethyl acetamidomalonate. The available data for the deuterated compound and its analogs are summarized below.

PropertyThis compoundDiethyl 2-Ethyl-2-acetamidomalonateDiethyl acetamidomalonate (Precursor)
Molecular Formula C₁₁H₁₆D₃NO₅[1]C₁₁H₁₉NO₅C₉H₁₅NO₅[2]
Molecular Weight 248.29 g/mol [1]245.27 g/mol 217.22 g/mol [2]
Appearance White Solid[1]Not specifiedWhite to light yellow crystalline powder[3]
Melting Point Not specifiedNot specified95-98 °C[4][5]
Boiling Point Not specifiedNot specified185 °C at 20 mmHg[2][5]
Solubility Not specifiedSoluble in organic solvents (e.g., ethanol (B145695), acetone, chloroform); limited solubility in water[6].Soluble in chloroform (B151607) and methanol; slightly soluble in water[2][5]. Soluble in hot alcohol, slightly soluble in ether and hot water[2].
InChI Key SXHWNHBPUWKECF-FIBGUPNXSA-N[1]Not specifiedISOLMABRZPQKOV-UHFFFAOYSA-N[3]

Synthesis

The synthesis of this compound involves the alkylation of Diethyl 2-acetamidomalonate (DEAM) with a deuterated ethylating agent. This process allows for the specific and regioselective incorporation of deuterium atoms at the ethyl moiety[1].

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the alkylation of diethyl acetamidomalonate.

Materials:

  • Diethyl 2-acetamidomalonate (DEAM)

  • Sodium ethoxide

  • Ethyl-d3 iodide (CD₃CH₂I) or Ethyl-d3 bromide (CD₃CH₂Br)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 2-acetamidomalonate in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to deprotonate the DEAM and form the enolate[1]. Stir the mixture at room temperature until the DEAM has completely dissolved.

  • Alkylation: To the enolate solution, add a slight excess of the deuterated ethylating agent (ethyl-d3 iodide or ethyl-d3 bromide) dropwise[1].

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Dissolve the residue in diethyl ether and wash with a saturated aqueous ammonium chloride solution to quench any remaining base. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography or recrystallization to yield a white solid.

Synthesis_Workflow DEAM Diethyl 2-acetamidomalonate (DEAM) Enolate DEAM Enolate DEAM->Enolate Deprotonation Base Sodium Ethoxide in Anhydrous Ethanol Base->Enolate Alkylation Alkylation Reaction Enolate->Alkylation Deuterated_Reagent Ethyl-d3 Iodide or Ethyl-d3 Bromide Deuterated_Reagent->Alkylation Crude_Product Crude this compound Alkylation->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis of this compound.

Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Its chemical properties are nearly identical to the non-deuterated analyte, but it has a different mass, allowing for its differentiation in a mass spectrometer.

Experimental Protocol: Use as an Internal Standard

Materials:

  • This compound (internal standard)

  • Analyte of interest (e.g., a specific amino acid)

  • Biological matrix (e.g., plasma, urine)

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike a known amount of this compound into the biological sample containing the analyte of interest.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances from the matrix.

  • Analysis: Inject the extracted sample into an LC-MS/MS system.

  • Quantification: Monitor the characteristic parent-to-daughter ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Internal_Standard_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Peak Area Ratio) LCMS->Quantification

Workflow for use as an internal standard.

Conclusion

This compound is a crucial tool for researchers and scientists in the field of drug development and analytical chemistry. Its primary role as an internal standard in mass spectrometry-based quantification ensures the accuracy and reliability of analytical data. While specific physicochemical data for the deuterated compound is limited, its properties can be reasonably inferred from its non-deuterated analogs. The synthetic route is straightforward, making this important analytical standard accessible for a wide range of research applications.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Diethyl 2-Ethyl-2-acetamidomalonate-d3. Due to the specific isotopic labeling, this document focuses on the predicted ¹³C NMR chemical shifts based on the analysis of its non-deuterated analogue and the known effects of deuterium (B1214612) substitution. It also includes a detailed experimental protocol for acquiring high-quality ¹³C NMR data for this and similar small molecules, alongside a visualization of its synthetic pathway.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in the table below.

Carbon AtomAssignmentPredicted Chemical Shift (ppm)Rationale
C-1Ester C=O~168Typical chemical shift for an ester carbonyl group.
C-2Quaternary α-Carbon~65Alpha to two ester carbonyls and an acetamido group.
C-3Ester C=O~168Equivalent to C-1 due to molecular symmetry.
C-4Amide C=O~170Characteristic chemical shift for an amide carbonyl.
C-5Amide CH₃~23Typical chemical shift for a methyl group attached to a carbonyl.
C-6Ester O-CH₂~62Methylene (B1212753) group of the ethyl ester, deshielded by oxygen.
C-7Ethyl CH₂~25Methylene group of the C-2 ethyl substituent.
C-8Ethyl CD₃~10Methyl group of the C-2 ethyl substituent; signal will be a multiplet with reduced intensity due to deuteration.
C-9Ester CH₃~14Terminal methyl group of the ethyl ester.

Experimental Protocols for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Solvent Selection: A suitable deuterated solvent that dissolves the compound should be used. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.

  • Filtration: To obtain sharp spectral lines, it is advisable to filter the sample solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

2.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: The NMR probe should be tuned to the ¹³C frequency and matched to the impedance of the instrument.

  • Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of around 250 ppm (from approximately -10 to 240 ppm) is generally sufficient for most organic molecules.

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is common. For quantitative analysis or to ensure the detection of quaternary carbons, a longer delay may be necessary.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from a few hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

2.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum should be accurately phased to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: A baseline correction should be applied to create a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is calibrated relative to a reference standard. Tetramethylsilane (TMS) is the primary reference (0.00 ppm). If TMS is not added, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Synthesis and Experimental Workflow Visualization

The synthesis of this compound is a crucial workflow for obtaining this isotopically labeled compound. The process involves the alkylation of Diethyl 2-acetamidomalonate (DEAM) with a deuterated ethylating agent.

Synthesis_Workflow DEAM Diethyl 2-acetamidomalonate (DEAM) Enolate DEAM Enolate DEAM->Enolate Deprotonation Base Base (e.g., NaOEt) Product This compound Enolate->Product SN2 Alkylation Deuterated_Ethyl_Halide Ethyl-d3 Halide (CD3CH2X) Byproduct NaX

Mass Spectrometry of Diethyl 2-Ethyl-2-acetamidomalonate-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated internal standard crucial for quantitative analytical studies. This document outlines its molecular properties, predicted fragmentation patterns based on its non-deuterated analogs, and standardized experimental protocols for its analysis.

Introduction

This compound is the deuterated form of Diethyl 2-Ethyl-2-acetamidomalonate. The "-d3" designation indicates the replacement of three hydrogen atoms with deuterium (B1214612) on the acetyl group, leading to a molecular weight of approximately 248.29 g/mol .[1] Its primary application in research is as an internal standard for the quantitative analysis of related compounds using mass spectrometry.[1] The strategic placement of deuterium atoms allows for the differentiation between the internal standard and the analyte of interest, ensuring accurate quantification in complex biological matrices.

Molecular and Spectrometric Data

A summary of the key molecular and predicted mass spectrometric data for this compound is presented below. The predicted fragmentation is inferred from the known mass spectra of its non-deuterated analog, Diethyl 2-acetamidomalonate, and related compounds like Diethyl ethylmalonate.

PropertyValueSource
Molecular Formula C₁₁H₁₆D₃NO₅Benchchem[1]
Molecular Weight 248.29 g/mol Benchchem[1]
Predicted Molecular Ion (M+) m/z 248Inferred
Key Predicted Fragments m/z 203, 175, 159, 130, 102, 74, 46Inferred from[2][3]

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways similar to other 2-substituted diethyl malonate derivatives.[4] A key fragmentation route involves the loss of the malonate group. The presence of the deuterium atoms on the acetyl group will result in a characteristic mass shift for fragments containing this group.

Below is a diagram illustrating the predicted fragmentation pathway.

fragmentation_pathway M [M]+. m/z 248 C11H16D3NO5 F1 [M - C2H5O]+. m/z 203 M->F1 - C2H5O F2 [M - C2H5OCO]+. m/z 175 M->F2 - C2H5OCO F3 [C(COOC2H5)2]+. m/z 159 M->F3 - CH3(CD3)CNH-CH- F5 [CH3COND=C(COOC2H5)]+. m/z 102 F1->F5 - C2H5OCO F7 [C2H5O]+. m/z 46 F1->F7 - CO F4 [M - C2H5OCO - C2H5]+. m/z 130 F2->F4 - C2H5 F6 [COOC2H5]+. m/z 74 F3->F6

Caption: Predicted EI Fragmentation of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution to create working standards at concentrations relevant to the expected analyte concentration range.

  • Sample Matrix Spiking: For quantitative analysis, spike the appropriate working standard solution into the sample matrix (e.g., plasma, urine, cell lysate) to serve as the internal standard.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix. A common approach involves protein precipitation with a cold organic solvent followed by centrifugation.

  • Derivatization (Optional): If necessary, derivatize the extracted sample to improve volatility and thermal stability for GC analysis.

4.2 GC-MS Analysis

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection: Inject 1-2 µL of the prepared sample into the GC inlet, typically in splitless mode for trace analysis.

  • Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: An electron ionization (EI) source is commonly used.

    • Ionization Energy: 70 eV.[2]

    • Scan Range: m/z 40-300.

    • Data Acquisition: Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, monitoring the characteristic ions of the analyte and the internal standard.

Data Analysis Workflow

The process of analyzing the mass spectrometric data is outlined in the following workflow diagram.

data_analysis_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Peak Peak Integration GCMS->Peak Ratio Calculate Analyte/IS Ratio Peak->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Analyte Curve->Quantify

Caption: Workflow for Quantitative Analysis using an Internal Standard.

Conclusion

This guide provides a foundational understanding of the mass spectrometry of this compound. While specific experimental data for the deuterated compound is not widely published, the analysis of its non-deuterated analogs offers significant insight into its expected behavior under mass spectrometric analysis. The provided protocols and workflows serve as a starting point for developing robust and accurate quantitative methods for a wide range of research and drug development applications.

References

In-Depth Technical Guide on the Isotopic Enrichment of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic enrichment, and application of Diethyl 2-Ethyl-2-acetamidomalonate-d3. This deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate serves as a valuable tool in drug development and metabolic research, primarily utilized as an internal standard for quantitative analysis by mass spectrometry and as a precursor for the synthesis of deuterated α-amino acids.

Synthesis and Isotopic Enrichment

The preparation of this compound is achieved through a targeted synthetic approach that introduces a stable isotopic label in a specific position within the molecule.

Synthesis of the Unlabeled Precursor

The foundational step involves the synthesis of the non-deuterated precursor, Diethyl 2-Ethyl-2-acetamidomalonate. This is typically accomplished via the alkylation of Diethyl 2-acetamidomalonate (DEAM).[1] The reaction proceeds through the formation of an enolate from DEAM, which then undergoes nucleophilic substitution with an ethylating agent.

Isotopic Labeling Strategy

The incorporation of three deuterium (B1214612) atoms onto the ethyl group is most effectively and regioselectively achieved by employing a deuterated ethylating agent during the alkylation step.[1] The use of ethyl-d3 iodide or ethyl-d3 bromide ensures the precise introduction of the deuterium atoms at the desired location.

Reaction Scheme:

The overall synthetic pathway can be visualized as a two-step process starting from Diethyl 2-acetamidomalonate. The first step is the deprotonation to form the enolate, followed by the alkylation with the deuterated ethylating agent.

Synthesis_Workflow cluster_synthesis Synthesis of this compound DEAM Diethyl 2-acetamidomalonate (DEAM) Enolate DEAM Enolate DEAM->Enolate  Base (e.g., NaOEt) DEEAM_d3 Diethyl 2-Ethyl-2- acetamidomalonate-d3 Enolate->DEEAM_d3  Ethyl-d3-halide (e.g., CD3CH2I)

A simplified workflow for the synthesis of this compound.

Quantitative Data and Isotopic Purity Assessment

The determination of isotopic enrichment and purity is critical for the application of this compound. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a primary technique for quantifying the isotopic distribution of the synthesized compound. By analyzing the mass-to-charge ratio of the molecular ion, the relative abundance of the deuterated (d3) and non-deuterated (d0) species, as well as any partially deuterated intermediates (d1, d2), can be determined.

Isotopologue Expected Mass Shift (Da) Relative Abundance (%)
d0 (Unlabeled)0Typically < 1%
d1+1Variable, indicates incomplete deuteration
d2+2Variable, indicates incomplete deuteration
d3 (Fully Labeled)+3> 98% (for high-quality material)

Note: The table presents hypothetical data for a successful synthesis. Actual values would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

  • ¹H NMR: In the proton NMR spectrum, the signal corresponding to the methyl protons of the ethyl group (a triplet in the unlabeled compound) will be absent or significantly reduced in intensity in the d3-labeled compound.[1]

  • ²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

  • ¹³C NMR: The carbon spectrum can also be used to confirm the structure of the final product.

Technique Information Provided
High-Resolution Mass Spectrometry (HRMS) Confirms the molecular weight increase (+3 Da) and quantifies the isotopic enrichment by analyzing the distribution of isotopologues (d0, d1, d2, d3).
¹H NMR Shows the disappearance or significant reduction of the CH₃ signal of the ethyl group.
²H NMR Directly detects the deuterium signal, confirming the location of the isotopic label.

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Enolate Formation: Dissolve Diethyl 2-acetamidomalonate in anhydrous ethanol in a round-bottom flask under an inert atmosphere. Add a solution of sodium ethoxide in ethanol dropwise at 0°C. Allow the mixture to stir for 30 minutes at room temperature.

  • Alkylation: Cool the reaction mixture back to 0°C and add ethyl-d3 iodide dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Remove the ethanol under reduced pressure. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry.[1] Its structural similarity and mass difference from the unlabeled analyte allow for accurate and precise quantification in complex biological matrices, which is crucial in pharmacokinetic studies.

Furthermore, this deuterated compound is a valuable precursor for the synthesis of deuterated α-amino acids. The introduction of deuterium at specific positions in a drug molecule can alter its metabolic profile, a phenomenon known as the "deuterium effect." This can lead to a slower rate of metabolism, a longer half-life, and potentially improved therapeutic efficacy.

Workflow for Amino Acid Quantification using LC-MS with a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of an amino acid in a biological sample using this compound as a precursor to the internal standard.

LCMS_Workflow cluster_workflow Quantitative Amino Acid Analysis Workflow Sample_Prep Sample Preparation (e.g., Plasma, Tissue Homogenate) Spiking Spike with Deuterated Internal Standard Sample_Prep->Spiking Extraction Analyte Extraction (e.g., SPE, LLE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

A general workflow for LC-MS based quantification using a deuterated internal standard.
Signaling Pathways and Metabolic Fate

While this compound itself is a synthetic precursor, the deuterated amino acids derived from it can be used to trace metabolic pathways. For instance, a deuterated amino acid can be introduced into a cell culture or administered to an animal model, and its incorporation into proteins and other metabolites can be monitored by mass spectrometry. This allows researchers to study protein turnover, metabolic flux, and the effects of drugs on specific biochemical pathways.

The "metabolic switching" phenomenon is a key concept in the use of deuterated drugs. By blocking a primary metabolic pathway through deuteration, the drug's metabolism can be shunted towards alternative routes, potentially leading to a different metabolite profile with improved safety and efficacy.

Metabolic_Switching cluster_metabolism Concept of Metabolic Switching Drug Drug Metabolite_A Metabolite A (Primary, potentially toxic) Drug->Metabolite_A Primary Metabolic Pathway (fast) Metabolite_B Metabolite B (Alternative) Drug->Metabolite_B Alternative Pathway (slow) Deuterated_Drug Deuterated Drug Deuterated_Drug->Metabolite_A Primary Pathway (slowed by KIE) Deuterated_Drug->Metabolite_B Alternative Pathway (becomes more significant)

The kinetic isotope effect (KIE) can induce metabolic switching in deuterated drugs.

Conclusion

This compound is a key enabling tool for modern pharmaceutical research and development. Its synthesis via regioselective deuteration allows for its use as a high-fidelity internal standard for quantitative mass spectrometry. Furthermore, its role as a precursor to deuterated α-amino acids opens up avenues for investigating drug metabolism and designing next-generation therapeutics with improved pharmacokinetic and safety profiles. The analytical techniques and experimental workflows outlined in this guide provide a framework for the effective utilization of this important isotopically labeled compound.

References

Technical Guide: Solubility Profile of Diethyl 2-Ethyl-2-acetamidomalonate-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog often utilized as an internal standard in quantitative analysis by mass spectrometry[1]. Due to the limited availability of direct quantitative solubility data for this specific isotopically labeled compound, this document extrapolates its likely solubility profile based on the known properties of its parent compound, Diethyl acetamidomalonate, and related malonic acid esters. Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of the title compound in various organic solvents, complete with a workflow visualization to aid researchers in generating precise and reliable data.

Introduction

This compound is the deuterated form of Diethyl 2-Ethyl-2-acetamidomalonate. The deuterium (B1214612) labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of the non-deuterated analyte[1]. Understanding the solubility of this compound in a range of organic solvents is critical for a variety of applications, including the preparation of stock solutions for analytical standards, reaction media for further chemical synthesis, and formulation development.

The molecular structure, featuring two ester groups and an acetamido group, suggests a moderate polarity. The additional ethyl group, compared to the more commonly documented Diethyl acetamidomalonate, is expected to increase its lipophilicity. The replacement of three hydrogen atoms with deuterium is not expected to significantly alter its solubility properties.

Physicochemical Properties and Inferred Solubility

Direct experimental data on the solubility of this compound is scarce. However, by examining its non-deuterated parent and related compounds, a reliable estimation of its solubility characteristics can be established.

Properties of the Parent Compound: Diethyl acetamidomalonate

The non-deuterated parent compound, Diethyl acetamidomalonate, is a white crystalline powder[2][3][4]. Its known properties provide a baseline for predicting the behavior of its deuterated and ethyl-substituted analog.

PropertyValueReference
Molecular FormulaC₉H₁₅NO₅[3][5]
Molecular Weight217.22 g/mol [2][3][5]
Melting Point95-98 °C[3][5]
Boiling Point185 °C @ 20 mmHg[2][3]
Solubility Data for Diethyl acetamidomalonate

The following table summarizes the available qualitative and quantitative solubility data for Diethyl acetamidomalonate. This information is crucial for anticipating the solubility of this compound.

SolventSolubilityReference
Hot WaterSlightly Soluble[2]
EtherSlightly Soluble (in hot ether)[2]
Hot AlcoholSoluble[2]
ChloroformSoluble / Slightly Soluble[3][4]
MethanolSoluble / Slightly Soluble[3][4]
Dimethyl Sulfoxide (DMSO)100 mg/mL[6]
Predicted Solubility of this compound

The structure of this compound differs from Diethyl acetamidomalonate by the addition of an ethyl group on the alpha-carbon and the presence of three deuterium atoms.

  • Effect of the Ethyl Group: The additional ethyl group increases the non-polar character of the molecule. This will likely decrease its solubility in polar solvents (e.g., water, methanol) and increase its solubility in less polar organic solvents (e.g., diethyl ether, hexane, chloroform) compared to Diethyl acetamidomalonate.

  • Effect of Deuterium Labeling: The substitution of protium (B1232500) with deuterium has a negligible effect on the polarity and intermolecular forces that govern solubility. Therefore, the solubility of this compound is expected to be very similar to that of its non-deuterated counterpart, Diethyl 2-Ethyl-2-acetamidomalonate.

Based on these considerations, this compound is predicted to be soluble in a range of common organic solvents such as alcohols, chlorinated solvents, and polar aprotic solvents, with limited solubility in water and non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol is recommended. This method involves preparing a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, ethyl acetate, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The time required may vary depending on the solvent and should be determined empirically.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same constant temperature to let the undissolved solid settle.[7]

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any suspended solid particles.[7]

  • Quantification of Solute:

    • Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A 1. Sample Preparation Add excess solute to a known volume of solvent in a vial. B 2. Equilibration Seal vial and shake at constant temperature (e.g., 24-48h). A->B Ensure saturation C 3. Sedimentation Let stand at constant temperature for >2h for solid to settle. B->C Reach equilibrium D 4. Sample Collection & Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. C->D Isolate saturated solution E 5. Dilution Dilute the filtered sample with a known volume of solvent. D->E Prepare for analysis F 6. Analytical Quantification Analyze by HPLC or UV-Vis against a calibration curve. E->F Bring into linear range G 7. Data Calculation Calculate original concentration, accounting for dilution. F->G Determine concentration H Result: Solubility (mg/mL or mol/L) G->H

References

Technical Guidance on Diethyl 2-Ethyl-2-acetamidomalonate-d3: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

Precise physical constants, such as the melting point for Diethyl 2-Ethyl-2-acetamidomalonate-d3, are not documented in the searched literature. However, the properties of the closely related, non-deuterated compound, Diethyl 2-acetamidomalonate, are well-established and provide a valuable reference point. Isotopic labeling with deuterium (B1214612) typically has a minimal effect on the melting point.

PropertyDiethyl 2-acetamidomalonateThis compound
CAS Number 1068-90-2[2][3][4][5]1246820-39-2[3]
Molecular Formula C9H15NO5C11H16D3NO5
Molecular Weight 217.22 g/mol [2]Not explicitly found
Melting Point 95-98 °C[2][3][4]Not available in literature
Boiling Point 185 °C at 20 mmHg[4][6]Not available in literature
Appearance White crystalline powder[5]Not available in literature

Experimental Protocols

Melting Point Determination

The following is a standard protocol for determining the melting point of a crystalline organic solid, such as this compound, using a digital melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials:

  • Crystalline sample of this compound

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • If necessary, finely crush the crystalline sample using a mortar and pestle to ensure uniform packing.

    • Pack the dry, powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set the starting temperature to approximately 10-15 °C below the expected melting point. Based on the non-deuterated analog, a starting temperature of 80-85 °C is reasonable.

    • Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Reporting:

    • The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

    • For a pure substance, this range is typically narrow (0.5-2 °C).

    • Perform at least two measurements to ensure reproducibility.

General Synthesis Workflow

The synthesis of this compound involves the alkylation of a malonic ester derivative. The general workflow for such a synthesis is depicted below. This process highlights the introduction of the ethyl group, which in the case of the deuterated compound, would involve a deuterated ethylating agent.[1]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification A Diethyl 2-acetamidomalonate C Enolate Intermediate A->C Reaction B Base (e.g., Sodium Ethoxide) B->C Addition E This compound C->E Reaction D Deuterated Ethylating Agent (e.g., Ethyl-d3 Iodide) D->E Addition F Crude Product E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Pure Product G->H G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Physical Properties Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR MS Mass Spectrometry (Confirms Molecular Weight) Purification->MS HPLC HPLC/UPLC (Purity Assessment) Purification->HPLC MP Melting Point (Purity & Identity) HPLC->MP

References

In-Depth Technical Guide on the Stability and Storage of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-Ethyl-2-acetamidomalonate-d3. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this isotopically labeled compound, which is crucial for its use as an internal standard in analytical methodologies.

Introduction to this compound

This compound is the deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. The "d3" designation signifies that three hydrogen atoms on the terminal methyl of the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies of related compounds. The stability of such standards is paramount for ensuring the accuracy and reproducibility of analytical data.

Factors Influencing Stability

The stability of this compound is influenced by several factors, primarily related to its chemical structure. As a disubstituted malonic ester, the molecule's integrity can be compromised by:

  • Hydrolysis: The ester functional groups are susceptible to hydrolysis, a reaction catalyzed by the presence of acids or bases. This can lead to the formation of the corresponding mono-ester or the fully hydrolyzed malonic acid derivative.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, including hydrolysis and potential decarboxylation of the hydrolyzed product.

  • Light: As with many organic compounds, exposure to light, particularly UV radiation, can potentially induce photolytic degradation.

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and basic conditions can promote the breakdown of the ester linkages.

  • Solvent Choice: The choice of solvent is critical, especially for solutions. Protic solvents, particularly under non-neutral pH conditions, can facilitate H/D exchange, compromising the isotopic purity of the standard.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for deuterated analytical standards.

Form Temperature Atmosphere/Container Light Conditions Recommended Duration
Solid (Neat) -20°C or colderStore in a tightly sealed container in a desiccator to protect from moisture.Protect from light by using an amber vial or storing in a dark location.Long-term (Years)
Solution in Aprotic Solvent (e.g., Acetonitrile, Ethyl Acetate) -20°C or colderStore in a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation.Protect from light.Medium to Long-term (Months to a Year+)
Solution in Protic Solvent (e.g., Methanol) -80°CStore in a tightly sealed vial. Prepare fresh and use as soon as possible.Protect from light.Short-term (Days to Weeks)

Note: It is crucial to allow the compound to equilibrate to room temperature in a desiccator before opening the container to prevent condensation of atmospheric moisture onto the solid.

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be hydrolysis of the diethyl ester groups. This can occur sequentially, first forming the monoacid derivative and then the diacid. Under elevated temperatures, the resulting substituted malonic acid is prone to decarboxylation.

cluster_0 Potential Degradation Pathway of this compound A This compound B Monoacid Derivative + Ethanol A->B Hydrolysis (Acid/Base) C Diacid Derivative + Ethanol B->C Hydrolysis (Acid/Base) D Decarboxylated Product + CO2 C->D Decarboxylation (Heat)

A potential degradation pathway for this compound.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the compound (in both solid and solution forms) to the following conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and maintain at room temperature for various time points.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photolytic Degradation: Expose a solution of the compound to a light source that produces combined visible and UV outputs, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see section 5.2).

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound.

    • Identify and quantify any new peaks corresponding to degradation products.

    • Calculate the mass balance to account for all components.

The following table summarizes the expected outcomes of a forced degradation study.

Stress Condition Expected Outcome Primary Degradation Products
Acid Hydrolysis Degradation expectedMono- and di-hydrolyzed malonic acid derivatives
Base Hydrolysis Rapid degradation expectedSaponified malonic acid salt
Oxidation Likely stableTo be determined experimentally
Thermal (Dry Heat) Likely stable at moderate temperaturesTo be determined experimentally
Photolysis Potential for degradationTo be determined experimentally
Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation.

Chromatographic Conditions (A starting point for method development):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Gradient elution with Acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm or Mass Spectrometry for peak identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Inject the stressed samples from the forced degradation study.

  • Develop a gradient elution method that provides adequate separation between the parent peak of this compound and all observed degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

cluster_1 Experimental Workflow for Stability Assessment A Prepare Stock Solution of Compound B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Analyze Stressed Samples B->D C Develop Stability-Indicating HPLC Method C->D E Identify Degradation Products (e.g., by LC-MS) D->E F Validate Analytical Method E->F G Conduct Long-Term and Accelerated Stability Studies F->G H Establish Recommended Storage Conditions and Shelf-Life G->H

A logical workflow for assessing the stability of a chemical compound.

Conclusion

This compound is a vital tool for quantitative bioanalysis. Maintaining its chemical and isotopic integrity is essential for reliable experimental outcomes. The primary degradation pathway is hydrolysis of the ester groups, which is accelerated by non-neutral pH and elevated temperatures. For optimal long-term stability, the compound should be stored as a solid at -20°C or colder, protected from light and moisture. When in solution, aprotic solvents are preferred, and storage at low temperatures is crucial. The experimental protocols outlined in this guide provide a framework for a thorough stability assessment, enabling researchers to confidently utilize this deuterated standard in their work.

Methodological & Application

Synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3 from Deuterated Ethyl Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of a key intermediate in the synthesis of α-amino acids. The strategic incorporation of deuterium (B1214612) atoms into drug candidates or metabolic tracers is a critical tool in modern drug development and research, offering benefits such as improved pharmacokinetic profiles and utility as internal standards for quantitative analysis.

The synthesis of this compound is achieved through a modification of the well-established malonic ester synthesis, specifically the alkylation of diethyl 2-acetamidomalonate with a deuterated ethylating agent. This method allows for the precise and regioselective introduction of a d3-ethyl group.

Applications

  • Pharmacokinetic Studies: Deuterium-labeled compounds are valuable in studying the metabolic fate of drugs (ADME - absorption, distribution, metabolism, and excretion). The kinetic isotope effect can lead to slower metabolism, potentially improving a drug's half-life.

  • Metabolic Tracing: Isotopically labeled amino acid precursors can be used to trace metabolic pathways in vitro and in vivo.

  • Internal Standards: Due to its identical chemical properties but distinct mass, this compound is an ideal internal standard for quantitative mass spectrometry-based assays of the non-labeled analog or derived amino acids.[1] This ensures high accuracy and precision in analytical methods.[1]

  • Synthesis of Deuterated α-Amino Acids: This compound serves as a direct precursor for the synthesis of α-(ethyl-d3)-α-amino acids, which can be incorporated into peptides and proteins for structural or functional studies.

Chemical Data Summary

The following tables summarize the key physical and chemical properties of the reactants and the final product.

Compound Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/mL at 25°C)
Diethyl 2-acetamidomalonateC₉H₁₅NO₅217.22-95-97[2]-
Iodoethane-2,2,2-d3 (B32736) (Ethyl-d3 iodide)CD₃CH₂I158.9869-73-1081.987
Sodium EthoxideC₂H₅NaO68.05-260 (decomposes)-
This compoundC₁₁H₁₈D₃NO₅248.29Not availableNot availableNot available

Experimental Protocols

The synthesis is a two-stage process: 1) Preparation of the starting material, Diethyl 2-acetamidomalonate, and 2) Alkylation with deuterated ethyl iodide to yield the final product.

Stage 1: Synthesis of Diethyl 2-acetamidomalonate

This protocol is adapted from a reliable procedure published in Organic Syntheses.[2]

Reaction Scheme:

Materials:

Reagent Quantity Molar Eq.
Diethyl malonate50.0 g (47.4 mL)1.0
Sodium nitrite (B80452)65.0 g3.02
Glacial acetic acid282 mL-
Water81 mL-
Acetic anhydride86.0 g (79.6 mL)2.7
Zinc dust78.5 g3.85
Ether100 mL-

Procedure:

  • Isonitrosation: In a 500-mL three-necked flask equipped with a mechanical stirrer and thermometer, combine diethyl malonate, 57 mL of glacial acetic acid, and 81 mL of water. Cool the flask in an ice bath to approximately 5°C.

  • Add sodium nitrite in portions over 1.5 hours, maintaining the temperature at around 5°C.

  • After the addition is complete, remove the ice bath and continue stirring for 4 hours.

  • Transfer the reaction mixture to a separatory funnel and extract twice with 50 mL portions of ether. The combined ether extracts contain the diethyl isonitrosomalonate.

  • Reductive Acetylation: In a 1-L three-necked flask, combine the ethereal solution of diethyl isonitrosomalonate, acetic anhydride, and 225 mL of glacial acetic acid.

  • With vigorous stirring, add zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40-50°C with intermittent cooling.

  • After the zinc addition is complete, stir for an additional 30 minutes.

  • Filter the reaction mixture with suction and wash the filter cake with two 200-mL portions of glacial acetic acid.

  • Purification: Concentrate the combined filtrate and washings under reduced pressure to obtain a thick oil.

  • Add 100 mL of water and warm the flask on a steam bath until the solid melts.

  • Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.

  • Collect the product by filtration, wash with cold water, and air dry. A second crop can be obtained by concentrating the mother liquor.

Expected Yield: 52-53 g (77-78%).[2]

Stage 2: Synthesis of this compound

This protocol is based on the general principles of malonic ester synthesis and should be optimized for specific laboratory conditions.

Reaction Scheme:

Materials:

Reagent Quantity (Illustrative) Molar Eq.
Diethyl 2-acetamidomalonate10.86 g1.0
Sodium metal1.15 g1.0
Absolute Ethanol (B145695)50 mL-
Iodoethane-2,2,2-d3 (Ethyl-d3 iodide)8.27 g1.05
Diethyl etherAs needed-
Saturated aqueous NH₄ClAs needed-
BrineAs needed-
Anhydrous Magnesium SulfateAs needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium metal to absolute ethanol to prepare the sodium ethoxide solution.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Dissolve diethyl 2-acetamidomalonate in a minimal amount of absolute ethanol and add it dropwise to the cooled sodium ethoxide solution with stirring.

  • Alkylation: After the formation of the enolate is complete (the solution may become a slurry), add iodoethane-2,2,2-d3 dropwise via the addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Outcome:

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Preparation of Diethyl 2-acetamidomalonate cluster_stage2 Stage 2: Synthesis of this compound A Diethyl Malonate B Isonitrosation (NaNO₂, HOAc) A->B C Diethyl isonitrosomalonate B->C D Reductive Acetylation (Zn, Ac₂O, HOAc) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Diethyl 2-acetamidomalonate F->G H Diethyl 2-acetamidomalonate I Enolate Formation (NaOEt, EtOH) H->I J Enolate Intermediate I->J K Alkylation (CD₃CH₂I) J->K L Crude Product K->L M Purification (Vacuum Distillation or Column Chromatography) L->M N This compound M->N Logical_Relationship Start Starting Materials: - Diethyl acetamidomalonate - Iodoethane-2,2,2-d3 - Sodium Ethoxide Deprotonation Deprotonation of Diethyl acetamidomalonate Start->Deprotonation Base Nucleophilic_Attack Nucleophilic Attack of Enolate on CD₃CH₂I Deprotonation->Nucleophilic_Attack Enolate Formation Product_Formation Formation of This compound Nucleophilic_Attack->Product_Formation SN2 Reaction Purification Purification of Final Product Product_Formation->Purification Work-up Final_Product Pure this compound Purification->Final_Product

References

Application Notes and Protocols for Diethyl 2-Ethyl-2-acetamidomalonate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-Ethyl-2-acetamidomalonate-d3 is a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. The "d3" designation signifies the replacement of three hydrogen atoms with deuterium (B1214612) on the ethyl group. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Because it is chemically almost identical to its non-labeled counterpart and other structurally similar analytes, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the MS source.[1] However, its increased mass allows it to be distinguished from the analyte of interest by the mass spectrometer, enabling accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS assays for the quantification of structurally related compounds, such as phenobarbital (B1680315) and specific amino acid derivatives.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis.[2] The internal standard is added at a known concentration to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. Any loss of analyte during extraction, or variations in injection volume and ionization efficiency, will affect the internal standard to the same extent as the analyte. By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, these variations can be effectively normalized, leading to highly accurate and precise results.[1]

Application 1: Quantification of Phenobarbital in Human Plasma

Phenobarbital is a widely used antiepileptic drug with a narrow therapeutic window, necessitating therapeutic drug monitoring to ensure efficacy and avoid toxicity.[3] The structural similarity of this compound to phenobarbital (both containing an ethyl group) makes it a suitable internal standard for its quantification in biological matrices.

Experimental Protocol

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Phenobarbital reference standard

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • Phenobarbital Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenobarbital in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Phenobarbital Working Solutions: Prepare serial dilutions of the phenobarbital stock solution in 50% methanol/water to create calibration standards with concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well protein precipitation plate.

  • Add 150 µL of the internal standard working solution (1 µg/mL in acetonitrile) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

5. Mass Spectrometry Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenobarbital233.1190.120
This compound249.2163.115
Data Presentation: Method Validation Summary for Phenobarbital Quantification
Validation ParameterResult
Linearity Range0.1 - 50 µg/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)Within ±15%
Recovery> 85%
Matrix EffectMinimal

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample/ Calibrator/QC p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 UHPLC Separation (C18 Column) p5->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for Phenobarbital Quantification.

Application 2: Quantification of a Derivatized Amino Acid (e.g., N-acetyl-Leucine) in Cell Culture Media

The analysis of amino acids is crucial in metabolic research and bioprocess monitoring. Due to their polar nature, amino acids often require derivatization prior to LC-MS/MS analysis to improve their chromatographic retention and ionization efficiency. This compound can serve as an internal standard for the quantification of structurally similar derivatized amino acids.

Experimental Protocol

1. Materials and Reagents:

  • This compound (Internal Standard)

  • N-acetyl-Leucine reference standard

  • Cell culture media (blank)

  • Derivatization reagent (e.g., Diethyl ethoxymethylenemalonate - DEEMM)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Borate (B1201080) buffer (pH 9.8)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions:

  • N-acetyl-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-acetyl-Leucine in 10 mL of 50% methanol/water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • N-acetyl-Leucine Working Solutions: Prepare serial dilutions of the N-acetyl-Leucine stock solution in cell culture media to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution in methanol.

3. Sample Derivatization and Preparation:

  • To 100 µL of cell culture sample, calibrator, or QC, add 10 µL of the internal standard working solution.

  • Add 500 µL of borate buffer (pH 9.8).

  • Add 20 µL of DEEMM solution (10% in methanol).

  • Vortex and incubate at 60°C for 30 minutes.

  • Cool the samples and add 10 µL of 2% formic acid to stop the reaction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1.0 min: 2% B

    • 1.0-5.0 min: 2-80% B

    • 5.0-6.0 min: 80% B

    • 6.0-6.1 min: 80-2% B

    • 6.1-8.0 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

5. Mass Spectrometry Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DEEMM-N-acetyl-Leucine344.2298.212
This compound249.2163.115
Data Presentation: Method Validation Summary for N-acetyl-Leucine Quantification
Validation ParameterResult
Linearity Range1 - 1000 µM (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 µM
Intra-day Precision (%CV)< 8%
Inter-day Precision (%CV)< 10%
Accuracy (% bias)Within ±15%
Recovery> 90%
Matrix EffectMinimal

Logical Relationship Diagram

G cluster_reagents Key Reagents cluster_process Analytical Process Analyte N-acetyl-Leucine Derivatization Derivatization Analyte->Derivatization IS Diethyl 2-Ethyl-2- acetamidomalonate-d3 Separation LC Separation IS->Separation Deriv DEEMM Deriv->Derivatization Derivatization->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Derivatization and Analysis Logic.

Conclusion

This compound is a versatile and reliable internal standard for the quantitative analysis of a range of compounds by LC-MS/MS. Its use, as demonstrated in the protocols for phenobarbital and a derivatized amino acid, can significantly improve the accuracy and precision of analytical methods. The detailed protocols and validation data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their own analytical workflows. The adaptability of these methods to other structurally similar analytes further highlights the utility of this compound in modern bioanalysis.

References

Application Notes and Protocols for Targeted Metabolomics: Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of targeted metabolomics, precise and accurate quantification of metabolites is paramount for understanding complex biological systems, discovering biomarkers, and accelerating drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry (MS) assays. Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated analog of diethyl 2-ethyl-2-acetamidomalonate, serves as an ideal internal standard for the quantification of α-ethyl-α-amino acids and related compounds. Its three deuterium (B1214612) atoms provide a distinct mass shift, allowing for clear differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties, which is crucial for correcting for matrix effects and variations during sample preparation and analysis.[1]

This document provides detailed application notes and protocols for the utilization of this compound in targeted metabolomics workflows, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis.[2] A known amount of the isotopically labeled standard (this compound) is spiked into the biological sample at the earliest stage of sample preparation. This standard co-elutes with the target analyte and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[2] By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of sample-specific variations.

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of α-ethyl substituted amino acids and their precursors in various biological matrices, including plasma, urine, and cell culture extracts. These non-proteinogenic amino acids are of interest in metabolic research and as potential biomarkers or components of novel therapeutics.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate metabolomic analysis. The following is a general protocol for the extraction of amino acids from plasma, which can be adapted for other biological matrices.

Materials:

  • Plasma samples

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge capable of 4°C

  • Vortex mixer

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of each plasma sample, add 10 µL of the 1 µg/mL this compound internal standard solution.

  • Protein Precipitation: Add 200 µL of cold protein precipitation solution (e.g., 80:20 acetonitrile:methanol) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or microcentrifuge tube, avoiding disturbance of the protein pellet.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.

  • Analysis: The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and target analyte.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-8 min: 2-98% B; 8-10 min: 98% B; 10-10.1 min: 98-2% B; 10.1-12 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

Since Diethyl 2-Ethyl-2-acetamidomalonate is a precursor for α-ethyl-α-amino acids, we will use a hypothetical α-ethyl-alanine as the target analyte for this table. The transitions for this compound should be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
α-Ethyl-Alanine 118.172.10.052015
This compound (Internal Standard) 249.2176.10.052518

Data Presentation

Quantitative Data Summary

The following tables represent typical data that would be generated in a targeted metabolomics experiment using this compound as an internal standard.

Table 1: Calibration Curve for a Hypothetical Analyte (α-Ethyl-Alanine)

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100129,00050,2002.570
500650,00049,50013.131
10001,310,00050,10026.148

Table 2: Quality Control (QC) Sample Analysis

QC LevelExpected Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)CV (%) (n=6)
Low 1514.596.75.2
Medium 150155.2103.53.8
High 750738.998.54.1

Mandatory Visualizations

Signaling Pathway

cluster_0 Biosynthesis of a Non-Proteinogenic α-Ethyl-α-Amino Acid cluster_1 Potential Metabolic Fate precursor Central Metabolic Precursor (e.g., Pyruvate) diethyl_malonate Diethyl 2-Ethyl-2-acetamidomalonate precursor->diethyl_malonate Multi-step synthesis hydrolysis Hydrolysis & Decarboxylation diethyl_malonate->hydrolysis diethyl_malonate_d3 This compound (Internal Standard) amino_acid α-Ethyl-α-Amino Acid hydrolysis->amino_acid amino_acid2 α-Ethyl-α-Amino Acid transamination Transamination amino_acid2->transamination keto_acid α-Keto Acid transamination->keto_acid tca_cycle TCA Cycle Intermediates keto_acid->tca_cycle degradation Further Degradation keto_acid->degradation

Caption: Biosynthesis and potential metabolic fate of an α-ethyl-α-amino acid.

Experimental Workflow

cluster_workflow Targeted Metabolomics Workflow sample_collection 1. Biological Sample Collection (e.g., Plasma, Urine) is_spiking 2. Internal Standard Spiking (this compound) sample_collection->is_spiking extraction 3. Metabolite Extraction (e.g., Protein Precipitation) is_spiking->extraction lc_ms_analysis 4. LC-MS/MS Analysis (MRM Mode) extraction->lc_ms_analysis data_processing 5. Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification 6. Quantification (Calibration Curve) data_processing->quantification statistical_analysis 7. Statistical Analysis quantification->statistical_analysis

Caption: A typical targeted metabolomics experimental workflow.

Conclusion

This compound is a valuable tool for researchers in targeted metabolomics, enabling accurate and precise quantification of α-ethyl substituted amino acids and related molecules. The protocols and data presented here provide a framework for the successful implementation of this internal standard in LC-MS/MS-based workflows. Adherence to best practices in sample preparation, method optimization, and data analysis will ensure the generation of high-quality, reproducible results, ultimately advancing our understanding of metabolism in health and disease.

References

Application Note: Quantitative Analysis of Amino Acid Derivatives using Diethyl 2-Ethyl-2-acetamidomalonate-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological matrices. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. Diethyl 2-Ethyl-2-acetamidomalonate-d3 is a deuterated analog of diethyl 2-ethyl-2-acetamidomalonate and serves as an ideal internal standard for the quantitative analysis of related amino acid derivatives. Its chemical properties ensure it co-elutes with the analyte of interest and exhibits similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.[1]

This application note provides a detailed protocol for the development of a robust LC-MS/MS method for the quantification of amino acid derivatives in human plasma, utilizing this compound as an internal standard.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • Diethyl 2-Ethyl-2-acetamidomalonate (Analyte)

    • This compound (Internal Standard, IS)

  • Solvents and Reagents:

Standard Solutions

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation

A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile containing 5% sulfosalicylic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

A reversed-phase chromatographic separation is recommended for this class of compounds.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% B over 5 minutes is a good starting point for method development. The gradient should be optimized to ensure sufficient retention and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The following parameters should be optimized by infusing a standard solution of the analyte and internal standard.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions:

The precursor ions will be the [M+H]⁺ adducts. Product ions are generated by collision-induced dissociation (CID). Based on the structure of Diethyl 2-Ethyl-2-acetamidomalonate, likely fragmentations would involve the loss of ethoxycarbonyl or acetamido groups.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Diethyl 2-Ethyl-2-acetamidomalonate246.1To be determinedTo be optimized
This compound (IS)249.1To be determinedTo be optimized

Note: The exact product ions and collision energies need to be determined experimentally by performing a product ion scan and optimizing the collision energy for the most intense and stable fragment.

Data Presentation

The quantitative data should be summarized in clear and concise tables.

Table 1: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Weighting
Diethyl 2-Ethyl-2-acetamidomalonate1 - 1000>0.991/x²

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1
LQC3
MQC100
HQC800

Acceptance criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal concentration. Precision (%CV) should not exceed 15% (20% for LLOQ).

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is ppt Protein Precipitation (300 µL Acetonitrile with 5% Sulfosalicylic Acid) add_is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen, 40°C) supernatant->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute vortex2 Vortex reconstitute->vortex2 transfer_vial Transfer to Autosampler Vial vortex2->transfer_vial lc_separation LC Separation (C18 Column, Gradient Elution) transfer_vial->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Concentration) ms_detection->quantification reporting Reporting (Tables and Figures) quantification->reporting isotope_dilution cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_quant Quantification analyte Analyte (Unknown Amount) extraction Sample Preparation (Extraction, Cleanup) analyte->extraction is Stable Isotope-Labeled Analyte (d3) (Known Amount) is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection ratio Measure Peak Area Ratio (Analyte / IS) ms_detection->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration

References

Application Notes: Diethyl 2-Ethyl-2-acetamidomalonate-d3 for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl 2-Ethyl-2-acetamidomalonate-d3 is a stable isotope-labeled compound designed for use in advanced metabolic labeling studies. As a deuterated analog of a malonic ester derivative, it serves as a precursor for the in vitro synthesis of a deuterated, non-canonical α-amino acid, specifically α-ethyl-alanine-d3.[1][2] This "heavy" amino acid can then be introduced into cell culture media. When cells are grown in this medium, their translational machinery incorporates the heavy amino acid into newly synthesized proteins.

This technique, a variation of Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the differentiation and quantification of newly synthesized proteins from the pre-existing proteome using mass spectrometry.[3][4][5] The deuterium (B1214612) label introduces a specific mass shift in peptides containing the labeled residue, enabling researchers to track protein synthesis, turnover, and degradation with high precision.[1] This method is particularly valuable for studying dynamic cellular processes, identifying secreted proteins, and elucidating the effects of drug candidates on protein metabolism.[3][4]

Key Applications:

  • Pulse-Chase Analysis: Monitoring the rates of protein synthesis and degradation over time.

  • Quantitative Proteomics: Differentiating and quantifying proteomes from different cell populations or treatment conditions.

  • Drug Development: Assessing the impact of therapeutic compounds on the synthesis and turnover of specific proteins.

  • Secretome Analysis: Identifying the cellular origin of secreted proteins in co-culture systems.[3]

Metabolic Incorporation Pathway

The core principle involves the cellular uptake of the synthesized deuterated amino acid (α-ethyl-alanine-d3) from the culture medium. Once inside the cell, aminoacyl-tRNA synthetases charge the corresponding tRNA with the heavy amino acid. During translation, ribosomes incorporate this labeled amino acid into the growing polypeptide chain, resulting in a "heavy" proteome that can be distinguished by mass spectrometry.

cluster_medium Cell Culture Medium cluster_cell Cell Cytoplasm AA_d3 α-ethyl-alanine-d3 Transport Amino Acid Transporter AA_d3->Transport Uptake AA_d3_in α-ethyl-alanine-d3 Transport->AA_d3_in tRNA_synthetase Aminoacyl-tRNA Synthetase AA_d3_in->tRNA_synthetase tRNA_charged Charged tRNA (tRNA-AA-d3) tRNA_synthetase->tRNA_charged Ribosome Ribosome tRNA_charged->Ribosome Translation Protein_d3 Newly Synthesized 'Heavy' Protein Ribosome->Protein_d3

Caption: Cellular uptake and incorporation of the labeled amino acid.

Protocols

Protocol 1: Synthesis of α-ethyl-alanine-d3

This protocol describes the synthesis of the deuterated amino acid from this compound via acid hydrolysis and decarboxylation. This step is a prerequisite for the cell labeling experiment.[2][6]

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Reflux apparatus

  • Round-bottom flask

  • Heating mantle

  • Rotary evaporator

  • pH meter or pH paper

  • Diethyl ether

  • Deionized water

Procedure:

  • Place 100 mg of this compound into a 50 mL round-bottom flask.

  • Add 10 mL of 6M HCl to the flask.

  • Assemble the reflux apparatus and heat the mixture to reflux (approximately 110°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours to ensure complete hydrolysis of the ester and amide groups, and subsequent decarboxylation.

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the solution to a larger beaker and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude amino acid hydrochloride salt.

  • Re-dissolve the crude product in a minimal amount of deionized water.

  • Wash the aqueous solution with diethyl ether (3 x 15 mL) to remove any unreacted starting material or organic byproducts. Discard the ether layers.

  • Neutralize the aqueous solution to pH 7.0 by careful, dropwise addition of a suitable base (e.g., 2M NaOH or ammonium (B1175870) hydroxide). The free amino acid is least soluble at its isoelectric point and may precipitate.

  • Lyophilize or carefully evaporate the neutralized solution to obtain the solid α-ethyl-alanine-d3.

  • Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry before use in cell culture.

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol outlines the procedure for labeling mammalian cells with the synthesized α-ethyl-alanine-d3 for proteomic analysis.

Materials:

  • Synthesized α-ethyl-alanine-d3

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Standard cell culture medium (e.g., DMEM) lacking the corresponding unlabeled amino acid (if a canonical one is being replaced) or custom medium.

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Sample preparation reagents for mass spectrometry (DTT, iodoacetamide (B48618), trypsin)

Procedure:

  • Media Preparation: Prepare the labeling medium. This typically consists of a base medium (e.g., DMEM) supplemented with 10% dFBS, antibiotics, and all necessary amino acids except for any canonical amino acid you wish to replace. Add the synthesized α-ethyl-alanine-d3 to a final concentration of 50-200 mg/L. The optimal concentration should be determined empirically.

  • Cell Culture: Culture cells to approximately 70-80% confluency in standard growth medium.

  • Labeling Initiation: Aspirate the standard medium, wash the cells once with pre-warmed sterile PBS, and replace it with the prepared labeling medium.

  • Incubation: Culture the cells in the labeling medium for a desired period. For protein turnover studies, this can range from a few hours to several days (e.g., 24, 48, 72 hours). Ensure to cover at least 1-2 cell doubling times for near-complete labeling.

  • Cell Harvest: After the labeling period, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Protein Extraction: Add ice-cold lysis buffer to the cells. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or similar method.

  • Sample Preparation for MS:

    • Take a defined amount of protein (e.g., 50 µg) from each sample.

    • Reduce the disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min).

    • Alkylate the cysteine residues with iodoacetamide (e.g., 55 mM at room temperature in the dark for 20 min).

    • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Experimental Workflow and Data Presentation

The overall experimental process follows a logical sequence from precursor synthesis to data analysis.

cluster_synthesis Chemical Synthesis cluster_labeling Cell Culture & Labeling cluster_analysis Proteomic Analysis start Diethyl 2-Ethyl-2- acetamidomalonate-d3 hydrolysis Acid Hydrolysis & Decarboxylation start->hydrolysis product α-ethyl-alanine-d3 hydrolysis->product add_label Add Labeling Medium (containing α-ethyl-alanine-d3) product->add_label culture Culture Cells culture->add_label harvest Harvest & Lyse Cells add_label->harvest digest Protein Digestion (Trypsin) harvest->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide ID & Quantification) lcms->data

Caption: Overall experimental workflow from synthesis to analysis.

Quantitative Data: Theoretical Mass Shifts

Upon incorporation of α-ethyl-alanine-d3, peptides identified by mass spectrometry will exhibit a mass increase of +3.0188 Da for each labeled residue compared to their unlabeled counterparts (3 x Deuterium mass - 3 x Protium mass). The table below provides a theoretical example for data analysis.

Peptide SequenceUnlabeled Monoisotopic Mass (Da)Labeled Monoisotopic Mass (Da)Mass Shift (Da)Number of Labeled Residues
AGX ILVFK873.54876.56+3.021
TX VMPLX R930.51936.55+6.042
YLPX GNASDR1109.551112.57+3.021

Note: 'X' represents the residue α-ethyl-alanine. Masses are theoretical and for illustrative purposes.

References

Application Notes and Protocols for Diethyl 2-Ethyl-2-acetamidomalonate-d3 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance and turnover. Isotopic labeling techniques are central to achieving accurate and reproducible quantification.[1][2] Diethyl 2-Ethyl-2-acetamidomalonate-d3 is a deuterated analog of diethyl 2-ethyl-2-acetamidomalonate. The "d3" designation indicates the replacement of three hydrogen atoms with deuterium (B1214612) on the ethyl group. Its primary application in mass spectrometry-based quantitative analysis is as an internal standard for the precise quantification of amino acids and their metabolites.[3] The introduction of deuterium creates a mass shift that allows for differentiation from the endogenous, non-labeled analyte while maintaining nearly identical chemical and physical properties, which is ideal for correcting for sample loss and ionization variability during analysis.[3]

These application notes provide detailed protocols and data presentation guidelines for the use of this compound as an internal standard in targeted quantitative proteomics, specifically for the analysis of amino acids.

Principle of Quantification using a Deuterated Internal Standard

The core principle of using a deuterated internal standard, such as this compound, is isotope dilution mass spectrometry. A known concentration of the deuterated standard is spiked into a biological sample containing the analyte of interest (the "light" or non-labeled version). The sample is then processed, and the "heavy" (deuterated) and "light" (endogenous) analytes are analyzed by mass spectrometry. Because the heavy standard is chemically identical to the light analyte, it experiences the same processing inefficiencies, matrix effects, and ionization suppression. By comparing the signal intensities of the heavy and light species, the concentration of the endogenous analyte can be accurately determined.

Application: Targeted Quantification of Amino Acids

This compound serves as a precursor for the synthesis of deuterated α-ethyl-α-amino acids. In a typical application, it would be used to generate a deuterated amino acid standard, which is then used for the quantification of its non-deuterated counterpart in biological samples. This is particularly useful for studying amino acid metabolism, identifying biomarkers, and in pharmacokinetic studies of amino acid-based drugs.[3]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Amino Acids from Cell Culture

This protocol outlines the steps for extracting amino acids from cultured cells for quantitative analysis using a deuterated internal standard.

Materials:

  • Cell culture flasks with treated and control cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol:Acetonitrile:Water (50:30:20, v/v/v), chilled to -20°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

  • This compound derived deuterated amino acid standard solution (known concentration)

Procedure:

  • Cell Harvesting: Aspirate the culture medium from the flasks. Wash the cells twice with 5 mL of ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of chilled extraction solvent (Methanol:Acetonitrile:Water) to each flask. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound derived deuterated amino acid internal standard solution to each sample. The amount should be optimized to be within the linear range of the mass spectrometer and comparable to the expected analyte concentration.

  • Lysis and Precipitation: Vortex the tubes for 30 seconds and incubate at -20°C for 1 hour to facilitate cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the amino acid extracts, to a new clean microcentrifuge tube.

  • Sample Concentration: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for mass spectrometry analysis.

Protocol 2: LC-MS/MS Analysis for Amino Acid Quantification

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of amino acids using a deuterated internal standard.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • A suitable chromatography column for amino acid separation (e.g., a HILIC or reversed-phase C18 column).

LC Conditions (Example):

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte (Light): Determine the precursor ion (m/z) and a specific product ion (m/z) for the non-labeled amino acid.

    • Internal Standard (Heavy): Determine the precursor ion (m/z) and the corresponding product ion (m/z) for the deuterated amino acid standard. The precursor will be shifted by +3 Da due to the d3-label.

  • Optimization: Optimize collision energy and other source parameters for each MRM transition to achieve maximum signal intensity.

Data Presentation

Quantitative data should be presented in a clear and structured tabular format to allow for easy comparison between different samples or conditions.

Table 1: Relative Quantification of α-Ethyl-Alanine in Control vs. Treated Cells

Peptide SequenceSample GroupIsotope LabelPeak Area (Arbitrary Units)Heavy/Light RatioFold Change (Treated/Control)
α-Ethyl-AlanineControlLight850,0001.02.94
α-Ethyl-Alanine-d3ControlHeavy900,000
α-Ethyl-AlanineTreatedLight2,500,0002.78
α-Ethyl-Alanine-d3TreatedHeavy900,000

Note: This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis start Biological Sample (e.g., Cell Culture) spike Spike-in Known Amount of This compound Derived Internal Standard start->spike extract Metabolite Extraction (e.g., with Methanol/ACN/H2O) spike->extract precipitate Protein Precipitation and Centrifugation extract->precipitate collect Collect Supernatant precipitate->collect dry Dry Extract collect->dry reconstitute Reconstitute in LC Mobile Phase dry->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_analysis Mass Spectrometry (MRM Mode) lc_separation->ms_analysis peak_integration Peak Integration of Light and Heavy Analytes ms_analysis->peak_integration ratio_calculation Calculate Heavy/Light Ratio peak_integration->ratio_calculation quantification Relative/Absolute Quantification ratio_calculation->quantification

Caption: Quantitative proteomics workflow using a deuterated internal standard.

Signaling Pathway Diagram

As this compound is a tool for quantification rather than a modulator of a specific pathway, a diagram illustrating its application within a relevant biological context is provided. This example depicts the analysis of amino acid metabolism.

G cluster_0 Cellular Metabolism cluster_1 Experimental Intervention cluster_2 Quantitative Analysis glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate tca TCA Cycle pyruvate->tca amino_acids Amino Acid Pool (Endogenous 'Light' Analytes) tca->amino_acids lc_ms LC-MS/MS Analysis amino_acids->lc_ms drug Drug Treatment (e.g., Metabolic Inhibitor) drug->tca Inhibition internal_standard Spike-in Deuterated Amino Acid Standard ('Heavy') internal_standard->lc_ms quantification Quantify Changes in Amino Acid Levels lc_ms->quantification

Caption: Analysis of amino acid metabolism using a deuterated internal standard.

References

Application Notes and Protocols for the Asymmetric Synthesis of Deuterated α-Ethyl-α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Chiral Separation of Amino Acids Using Diethyl 2-Ethyl-2-acetamidomalonate-d3

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective synthesis of non-proteinogenic amino acids is of significant interest in pharmaceutical and agrochemical research. α-Ethyl-α-amino acids, particularly isotopically labeled versions, serve as valuable building blocks in drug development and as tools for mechanistic studies. While the term "chiral separation" often refers to the resolution of a racemic mixture, in the context of this compound, it pertains to the stereocontrolled synthesis of a specific enantiomer.

This document outlines the application of this compound as a precursor for the asymmetric synthesis of deuterated α-ethyl-α-amino acids. The deuterium (B1214612) labeling on the acetyl group allows for the use of the final product as an internal standard in quantitative mass spectrometry or as a tracer in metabolic studies.[1] The core of the synthetic strategy revolves around the diastereoselective alkylation of a chiral glycine (B1666218) equivalent, a concept well-established in asymmetric amino acid synthesis.

A highly effective and analogous method for achieving high stereoselectivity is the Schöllkopf bis-lactim ether method. This approach utilizes a chiral auxiliary, typically derived from L-valine, to direct the alkylation of a glycine anion, leading to the formation of a new chiral center with high diastereoselectivity. The principles of this method are directly applicable to the conceptual framework of synthesizing chiral α-ethyl-α-amino acids from a malonate precursor.

Principle of Asymmetric Synthesis

The asymmetric synthesis of α-ethyl-α-amino acids from a malonate-type precursor relies on the use of a chiral auxiliary to induce stereoselectivity. The general workflow involves the following key steps:

  • Formation of a Chiral Enolate: A chiral auxiliary is attached to a glycine or malonate synthon. Deprotonation with a strong base generates a rigid, chiral enolate.

  • Diastereoselective Alkylation: The chiral enolate is then reacted with an ethylating agent (e.g., ethyl iodide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is cleaved from the alkylated product, yielding the enantiomerically enriched α-ethyl-α-amino acid.

The deuterium-labeled this compound can be envisioned to be used in a similar synthetic paradigm, where a chiral auxiliary would be incorporated to guide the ethylation step.

Experimental Protocols

The following protocol is a representative example based on the highly efficient Schöllkopf bis-lactim ether synthesis, which exemplifies the principles of diastereoselective alkylation of a glycine enolate.

Protocol 1: Asymmetric Synthesis of (R)-α-Ethylglycine Methyl Ester via Schöllkopf Method

This protocol describes the diastereoselective ethylation of the bis-lactim ether derived from L-valine and glycine.

Materials:

  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's chiral auxiliary)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Ethyl iodide (CH₃CH₂I)

  • 0.1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Diastereoselective Ethylation

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 15 minutes to ensure complete formation of the lithiated intermediate.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the diastereomerically enriched ethylated bis-lactim ether.

Step 2: Hydrolysis and Isolation of the Amino Acid Ester

  • Dissolve the purified ethylated bis-lactim ether in 0.1 N HCl.

  • Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Wash the aqueous solution with diethyl ether to remove the chiral auxiliary (L-valine methyl ester).

  • Neutralize the aqueous layer with saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (R)-α-ethylglycine methyl ester.

  • Further purification can be achieved by chromatography or distillation if necessary.

Data Presentation

The Schöllkopf method is known for its high diastereoselectivity in the alkylation step. The following table summarizes typical results for the synthesis of α-alkylated amino acids using this methodology.

Electrophile (R-X)Product Amino AcidDiastereomeric Excess (de)Reference
Ethyl Iodideα-Ethylglycine>95%[1][2]
Benzyl BromidePhenylalanine>95%[1][2]
Methyl IodideAlanine>95%[1][2]
Allyl BromideAllylglycine>95%[1][2]

Visualizations

Logical Relationship of Asymmetric Synthesis

Asymmetric_Synthesis_Logic cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Products Glycine_Synthon Glycine Synthon (e.g., Diethyl Acetamidomalonate) Chiral_Auxiliary Chiral Auxiliary (e.g., from L-Valine) Coupling Coupling Glycine_Synthon->Coupling Chiral_Auxiliary->Coupling Deprotonation Deprotonation (Base) Coupling->Deprotonation Chiral Substrate Alkylation Diastereoselective Alkylation (R-X) Deprotonation->Alkylation Chiral Enolate Hydrolysis Hydrolysis (Acid) Alkylation->Hydrolysis Diastereomerically Enriched Intermediate Chiral_AA Enantiomerically Enriched α-Amino Acid Hydrolysis->Chiral_AA Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Logical flow of asymmetric amino acid synthesis using a chiral auxiliary.

Experimental Workflow for Asymmetric α-Ethylation

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_hydrolysis Auxiliary Cleavage Start Dissolve Chiral Substrate in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_Base Add n-BuLi (Formation of Enolate) Cool->Add_Base Add_Electrophile Add Ethyl Iodide Add_Base->Add_Electrophile Stir Stir at -78 °C (Monitor by TLC) Add_Electrophile->Stir Quench Quench with NH4Cl (aq) Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify by Column Chromatography Extract->Purify Hydrolyze Hydrolyze with 0.1 N HCl Purify->Hydrolyze Isolate Isolate Chiral Amino Acid Ester Hydrolyze->Isolate

Caption: Step-by-step workflow for the asymmetric synthesis of α-ethylglycine.

Conclusion

This compound is a valuable precursor for the synthesis of deuterated α-ethyl-α-amino acids. While not a chiral separating agent in the traditional sense, its application in asymmetric synthesis, guided by principles exemplified by methods like the Schöllkopf synthesis, allows for the production of enantiomerically enriched amino acids. The protocols and concepts outlined in this document provide a foundational understanding for researchers and professionals in drug development to synthesize these important chiral building blocks. The high diastereoselectivity achievable with chiral auxiliary-based methods makes this a robust strategy for obtaining optically pure, isotopically labeled amino acids for various research applications.

References

Application Notes and Protocols for Diethyl 2-Ethyl-2-acetamidomalonate-d3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Diethyl 2-Ethyl-2-acetamidomalonate-d3 in metabolic flux analysis (MFA), primarily as a precursor for the synthesis of deuterated amino acid tracers and as an internal standard for quantitative mass spectrometry. While direct application as a metabolic tracer is not its principal use, its utility in creating custom tracers for studying amino acid metabolism is a critical application in the field.

Introduction to this compound

This compound is a deuterated analog of diethyl 2-ethyl-2-acetamidomalonate. The "d3" designation indicates the replacement of three hydrogen atoms with deuterium (B1214612) on the ethyl group. This stable isotope labeling makes it a valuable tool in metabolic research, particularly for tracing the fate of amino acids and for precise quantification in complex biological samples.[1]

Key Applications:

ApplicationDescription
Precursor for Deuterated Amino Acid Synthesis Serves as a starting material for the chemical synthesis of α-amino acids with a deuterated ethyl group at the α-carbon. These custom-synthesized amino acids can then be used as tracers in metabolic flux analysis.[1]
Internal Standard in Mass Spectrometry Due to its chemical similarity and mass difference from its non-deuterated counterpart, it is an ideal internal standard for accurate and precise quantification of amino acids and their metabolites in biological matrices by LC-MS or GC-MS.[1]
Metabolic Stability Studies The introduction of deuterium can alter the metabolic profile of a molecule, often leading to a slower rate of metabolism (the "deuterium effect"). This property is explored in drug development to improve pharmacokinetic profiles.[1]

Synthesis of Deuterated α-Amino Acids for Flux Analysis

The primary role of this compound in MFA is as a precursor for the synthesis of specific deuterated amino acids. These synthesized tracers can then be introduced into cellular systems to track their incorporation into proteins and other metabolic pathways.

General Synthesis Pathway

The synthesis involves the hydrolysis and decarboxylation of this compound to yield the corresponding deuterated α-amino acid.

A This compound B Hydrolysis (e.g., HCl, heat) A->B Step 1 C Decarboxylation B->C Step 2 D Deuterated α-Ethyl-α-amino acid C->D Final Product cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture (Reach steady state) B Isotope Labeling (Introduce deuterated amino acid) A->B C Quenching (Halt metabolism) B->C D Metabolite Extraction C->D E LC-MS/MS Analysis (Detect labeled metabolites) D->E F Data Processing (Peak integration, isotopologue distribution) E->F G Metabolic Flux Calculation (Software modeling) F->G

References

Application Notes and Protocols for Diethyl 2-Ethyl-2-acetamidomalonate-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Diethyl 2-Ethyl-2-acetamidomalonate-d3 is the deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. The "d3" designation signifies the replacement of three hydrogen atoms with deuterium (B1214612) atoms on the acetyl group. This stable isotope-labeled compound is a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, primarily serving as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to accurately mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in the analytical process.[1][3][4]

Key Applications

  • Internal Standard in Quantitative Bioanalysis: The primary application of this compound is as an internal standard (IS) for the accurate quantification of Diethyl 2-Ethyl-2-acetamidomalonate or structurally related compounds in complex biological matrices such as plasma, urine, and tissue homogenates.[1][4] In LC-MS/MS analysis, the IS is added at a known concentration to all samples, including calibration standards and quality controls. By comparing the peak area ratio of the analyte to the IS, precise and accurate quantification can be achieved, compensating for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[2][5][6]

  • Metabolic Pathway Elucidation: While not its primary role, this compound can be used as a tracer in studies aimed at elucidating the metabolic fate of the parent compound. By administering the deuterated compound, metabolites can be readily distinguished from endogenous molecules by their unique mass signature in mass spectrometric analysis. This allows for the confident identification of metabolic products.

  • Improving Pharmacokinetic Profiles: The principles of using deuterated compounds extend to drug discovery, where strategic deuteration of a drug candidate can intentionally alter its metabolic profile. This "deuterium effect" can lead to a slower rate of metabolism, potentially resulting in a longer half-life, increased exposure, and improved therapeutic efficacy.[1] While this compound is primarily a tool for analysis, its use is integral to the studies that evaluate such deuterated drug candidates.

Advantages of Using this compound as an Internal Standard

  • High Accuracy and Precision: Co-elution with the analyte and similar ionization efficiency allows for reliable correction of analytical variability.[2]

  • Correction for Matrix Effects: Effectively compensates for the suppression or enhancement of the analyte's signal caused by other components in the biological sample.[5]

  • Improved Method Robustness: Leads to more reliable and reproducible bioanalytical methods, which is critical in regulated drug development environments.[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of Diethyl 2-Ethyl-2-acetamidomalonate in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective

To determine the concentration of Diethyl 2-Ethyl-2-acetamidomalonate in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2. Materials and Reagents

  • Diethyl 2-Ethyl-2-acetamidomalonate (analyte)

  • This compound (Internal Standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • 96-well plates

3. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4. Standard Solutions Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Diethyl 2-Ethyl-2-acetamidomalonate in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

5. Sample Preparation (Protein Precipitation)

  • Label a 96-well plate for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the designated wells.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of water to each well.

  • Seal the plate, vortex briefly, and place it in the HPLC autosampler.

6. LC-MS/MS Conditions

Parameter Condition
HPLC Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 246.1 -> 174.1; IS: m/z 249.1 -> 177.1
Dwell Time 100 ms
Collision Energy Optimized for analyte and IS
Ion Source Temp. 500°C

7. Data Analysis

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Data Presentation

Table 1: Typical Calibration Curve and Quality Control Performance

Sample Type Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LLOQ 1.00.9898.0≤ 15.0
QC Low 3.02.9598.3≤ 10.0
QC Mid 50.051.2102.4≤ 8.0
QC High 150.0148.999.3≤ 7.5
ULOQ 200.0201.5100.8≤ 12.0

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation.

Table 2: Bioanalytical Method Validation Summary

Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.990.998
Accuracy 85-115% (80-120% for LLOQ)Pass
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)Pass
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Pass
Recovery Consistent and reproduciblePass
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominal concentrationPass

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add IS in Acetonitrile (200 µL) plasma->is_add vortex1 Vortex & Centrifuge is_add->vortex1 supernatant Transfer Supernatant (100 µL) vortex1->supernatant dilute Dilute with Water (100 µL) supernatant->dilute injection Inject (10 µL) dilute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Concentration calibration->quantification internal_standard_logic cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_process cluster_output Quantification A_sample Analyte in Sample A_prep Analyte Post-Prep A_sample->A_prep A_ms Analyte MS Signal A_prep->A_ms ratio Ratio (Analyte Signal / IS Signal) A_ms->ratio IS_add IS Added IS_prep IS Post-Prep IS_add->IS_prep IS_ms IS MS Signal IS_prep->IS_ms IS_ms->ratio prep_var Sample Prep Variability prep_var->A_prep prep_var->IS_prep ms_var MS Response Variability ms_var->A_ms ms_var->IS_ms result Accurate Concentration ratio->result

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues encountered during the synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, presented in a question-and-answer format for clarity.

Question 1: Why is my reaction yield of this compound lower than expected?

Answer: Low yields can stem from several factors. The most common culprits include:

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.

  • Side Reactions: Competing reactions can significantly reduce the yield of the desired product. One common side reaction is elimination, particularly if there are issues with the base or reaction temperature.

  • Purity of Reagents: The use of high-purity Diethyl 2-acetamidomalonate (DEAM) and a strong, non-nucleophilic base under anhydrous conditions is critical to prevent unwanted side reactions that could lower the yield[1].

  • Moisture: The presence of water can quench the enolate intermediate, halting the reaction. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert, anhydrous atmosphere.

Question 2: I am observing a significant amount of a dialkylated byproduct. How can this be minimized?

Answer: The formation of a dialkylated byproduct is a known issue in malonic ester synthesis. This occurs when the mono-alkylated product is deprotonated again by the base and reacts with another molecule of the ethyl-d3 halide. To minimize this:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of diethyl acetamidomalonate to the deuterated ethyl halide. A slight excess of the malonate can also favor mono-alkylation.

  • Slow Addition of Alkylating Agent: Add the deuterated ethyl halide slowly to the reaction mixture. This ensures that the concentration of the alkylating agent remains low, reducing the likelihood of a second alkylation event.

  • Choice of Base: While a strong base is necessary, its concentration and the reaction temperature should be carefully controlled.

Question 3: My purification by recrystallization is resulting in an oil instead of crystals. What should I do?

Answer: The product oiling out during recrystallization is a common issue. If the product separates as an oil, it can be converted to fine white crystals with rapid stirring in an ice bath[2]. If the initial product is of inferior quality, it can be recrystallized from hot water[2].

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for introducing the ethyl-d3 group?

The most straightforward and regioselective method is to use a deuterated ethylating agent, such as ethyl-d3 iodide (CD₃CH₂I) or ethyl-d3 bromide (CD₃CH₂Br), in the alkylation step[1]. This ensures the deuterium (B1214612) atoms are specifically located on the terminal methyl of the ethyl group[1].

Q2: What is a suitable base for the deprotonation of diethyl acetamidomalonate?

Sodium ethoxide (NaOEt) in absolute ethanol (B145695) is a commonly used and effective base for this reaction. It is important to use a base with the same alkoxide as the ester to prevent transesterification.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting material (diethyl acetamidomalonate) on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot for the product will indicate the reaction's progress.

Q4: What are the expected yields for this type of synthesis?

The synthesis of the unlabeled precursor, diethyl acetamidomalonate, can achieve yields of 77-78%[2]. Another method involving acylation of diethyl aminomalonate hydrochloride reports a high yield of 96%[3]. A copper-catalyzed synthesis has been reported with yields up to 92%[4]. The yield for the deuterated analog is expected to be in a similar range, contingent on the optimization of reaction conditions.

Data Presentation

Table 1: Reported Yields for the Synthesis of Diethyl acetamidomalonate (Precursor)

Synthesis MethodReported Yield (%)Purity (%)Reference
Nitrosation of diethyl malonate followed by reduction and acetylation77-78High[2]
Acylation of diethyl aminomalonate hydrochloride with acetyl chloride96N/A[3]
Copper-catalyzed reaction of diethyl malonate and acetamide90-92>99.5[4]
Catalytic hydrogenation of diethyl isonitrosomalonate and recrystallization86>99.8[3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol outlines the alkylation of diethyl acetamidomalonate using a deuterated ethylating agent.

Materials:

  • Diethyl 2-acetamidomalonate (DEAM)

  • Absolute Ethanol

  • Sodium metal

  • Ethyl-d3 iodide or Ethyl-d3 bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol with stirring until all the sodium has reacted.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add a solution of diethyl 2-acetamidomalonate (1 equivalent) in absolute ethanol dropwise to the stirred sodium ethoxide solution. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add ethyl-d3 iodide or ethyl-d3 bromide (1 equivalent) dropwise to the enolate solution at room temperature. After the addition is complete, gently heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting diethyl acetamidomalonate is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Check Reaction Completion (TLC Analysis) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Solution_Incomplete Increase reaction time or consider gentle heating. Incomplete->Solution_Incomplete Yes Check_Side_Reactions Analyze for Side Products (e.g., by NMR, GC-MS) Incomplete->Check_Side_Reactions No Final_Product Improved Yield Solution_Incomplete->Final_Product Side_Reactions Significant Side Reactions (e.g., Elimination, Dialkylation) Check_Side_Reactions->Side_Reactions Solution_Side_Reactions Optimize base concentration, control temperature, and ensure slow addition of ethyl-d3 halide. Side_Reactions->Solution_Side_Reactions Yes Check_Reagents Verify Reagent Purity and Anhydrous Conditions Side_Reactions->Check_Reagents No Solution_Side_Reactions->Final_Product Impure_Reagents Impure Reagents or Presence of Moisture Check_Reagents->Impure_Reagents Solution_Impure_Reagents Use high-purity, dry reagents and solvents. Ensure all glassware is flame-dried. Impure_Reagents->Solution_Impure_Reagents Yes Impure_Reagents->Final_Product No Solution_Impure_Reagents->Final_Product

Caption: Troubleshooting workflow for low yield in the synthesis.

Synthesis_Workflow DEAM Diethyl 2-acetamidomalonate (DEAM) Enolate Enolate Intermediate DEAM->Enolate Deprotonation Base Base (e.g., NaOEt) in Anhydrous Ethanol Base->Enolate Product This compound Enolate->Product SN2 Alkylation Ethyl_d3_halide Ethyl-d3-halide (CD3CH2X) Ethyl_d3_halide->Product

Caption: Key steps in the synthesis of the target molecule.

References

Technical Support Center: Synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-Ethyl-2-acetamidomalonate-d3. The primary focus is on preventing the common side reaction of dialkylation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: I am observing a significant amount of dialkylated byproduct in my reaction mixture. How can I minimize its formation?

A1: Dialkylation is a common issue in malonic ester synthesis because the mono-alkylated product still possesses an acidic proton on the α-carbon.[1][2] This allows for a second deprotonation and subsequent alkylation. To favor mono-alkylation, several strategies can be employed:

  • Stoichiometry Control: Use a slight excess of Diethyl 2-acetamidomalonate relative to the base and the ethyl-d3 halide. A common recommendation is a 1.1:1 ratio of the malonic ester to the alkylating agent.[1] This increases the probability that the enolate of the starting material will react rather than the enolate of the mono-alkylated product.[3]

  • Slow Addition of Alkylating Agent: Add the ethyl-d3 halide slowly to the reaction mixture, for example, using a dropping funnel over 30-60 minutes.[1] This maintains a low concentration of the electrophile, which favors the mono-alkylation reaction.[1][3]

  • Choice of Base and Reaction Conditions: The selection of base, solvent, and temperature can significantly influence the reaction's selectivity.[1] For sensitive substrates, a milder base might be beneficial.[1] Phase-transfer catalysis (PTC) can also enhance the rate and selectivity of mono-alkylation under milder conditions.[1][4]

Q2: My reaction is complete, but I am having difficulty separating the mono-alkylated product from the dialkylated byproduct. What are the best purification strategies?

A2: The boiling points of the starting material, mono-alkylated, and di-alkylated products can be very close, making separation by fractional distillation challenging and often inefficient, especially with smaller alkyl groups.[5]

  • Column Chromatography: This is often the most effective method for separating the desired mono-alkylated product from the starting material and the dialkylated byproduct.

  • Selective Hydrolysis: Unreacted diethyl acetamidomalonate can be removed by careful hydrolysis with a cold, dilute solution of sodium hydroxide, as the unalkylated ester hydrolyzes more readily.[5]

  • Chemical Conversion & Separation: In cases of inseparable mixtures, the entire crude product can be hydrolyzed to the corresponding dicarboxylic acids. These acids often have different solubilities and can be separated by crystallization or careful extraction.[5]

Q3: Besides dialkylation, what other side reactions should I be aware of?

A3: While dialkylation is the most common issue, other side reactions can occur:

  • O-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react through either the carbon or the oxygen atom.[1] While C-alkylation is generally favored, O-alkylation can lead to the formation of an ether byproduct.[1] Using a non-polar, aprotic solvent can sometimes disfavor O-alkylation.[1]

  • Hydrolysis: Ensure anhydrous reaction conditions to prevent the hydrolysis of the ester groups.[1] Any moisture can also quench the base, leading to an incomplete reaction.[6]

Q4: Can the choice of the deuterated ethylating agent (e.g., ethyl-d3 iodide vs. bromide) impact the reaction?

A4: Yes, the reactivity of the alkylating agent is an important consideration. The general order of reactivity for alkyl halides is I > Br > Cl.[3] Using a more reactive alkylating agent like ethyl-d3 iodide can lead to a faster reaction but may also increase the rate of dialkylation if not properly controlled.[3] Conversely, a less reactive halide might require more forcing conditions, which could also promote side reactions. Careful monitoring and optimization for your specific substrate and conditions are crucial.

Data Presentation: Impact of Reaction Conditions on Mono- vs. Dialkylation

The following table summarizes how different experimental parameters can be adjusted to favor the desired mono-alkylation product. The data is based on general principles of malonic ester synthesis.

ParameterCondition Favoring Mono-alkylationRationalePotential Drawbacks
Stoichiometry 1.1 - 1.5 equivalents of Diethyl 2-acetamidomalonateIncreases the statistical probability of the base reacting with the starting material.Requires removal of excess starting material during purification.
Alkylating Agent Addition Slow, dropwise additionMaintains a low concentration of the electrophile, reducing the chance of a second alkylation.[1][3]May increase overall reaction time.
Base Milder bases (e.g., K₂CO₃ with PTC)[1][4]Less likely to deprotonate the less acidic mono-alkylated product.[3]May result in slower reaction rates.
Temperature Lowest temperature for a reasonable reaction rateHigher temperatures can increase the rate of the second alkylation.[3]The reaction may be too slow or incomplete at very low temperatures.
Solvent Non-polar, aprotic solventsCan disfavor O-alkylation.[1]Reactant solubility may be a concern.

Experimental Protocols

Recommended Protocol for Mono-alkylation of Diethyl 2-acetamidomalonate with Ethyl-d3 Bromide

This protocol is a representative procedure designed to minimize dialkylation.

Materials:

  • Diethyl 2-acetamidomalonate (1.1 equivalents)

  • Sodium ethoxide (1.0 equivalent)

  • Anhydrous ethanol (B145695)

  • Ethyl-d3 bromide (1.0 equivalent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

    • To the stirred solution, add Diethyl 2-acetamidomalonate (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[1]

  • Alkylation:

    • Add ethyl-d3 bromide (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes.[1]

    • After the addition is complete, gently heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.[3]

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel to separate it from any unreacted starting material and the dialkylated byproduct.

Visualizations

Reaction Pathway

Reaction_Pathway A Diethyl 2-acetamidomalonate B Enolate (Nucleophile) A->B + Base - H+ D This compound (Desired Product) B->D Mono-alkylation (Desired) C Ethyl-d3 Halide (Electrophile) C->D F Diethyl 2,2-Diethyl-d6-acetamidomalonate (Dialkylated Byproduct) C->F E Mono-alkylated Enolate D->E + Base - H+ E->F Dialkylation (Undesired)

Caption: Reaction pathway for the synthesis of this compound, illustrating both the desired mono-alkylation and the undesired dialkylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start High Dialkylation Observed Q1 Check Stoichiometry: Is [Malonate] > [Alkyl Halide]? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Check Addition Rate: Was alkyl halide added slowly? A1_Yes->Q2 S1 Increase malonate to 1.1-1.5 equivalents A1_No->S1 S1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Consider Reaction Conditions: Could temperature be lowered? A2_Yes->Q3 S2 Add alkyl halide dropwise over 30-60 min A2_No->S2 S2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S3 Lower reaction temperature and monitor progress A3_Yes->S3 End Mono-alkylation Optimized A3_No->End S3->End

Caption: A logical workflow for troubleshooting and optimizing the reaction to minimize the formation of the dialkylated byproduct.

References

Technical Support Center: Purification of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Diethyl 2-Ethyl-2-acetamidomalonate-d3.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Presence of Unreacted Diethyl 2-acetamidomalonate in the Final Product

  • Question: After the alkylation reaction with an ethyl-d3 halide, I'm observing a significant amount of the starting material, Diethyl 2-acetamidomalonate, in my crude product. How can I remove it?

  • Answer: The presence of unreacted starting material is a common issue. Here are a few approaches to address this, with the best method depending on the scale of your reaction and the properties of your product.

    • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the more polar starting material from the less polar dialkylated product.[1]

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. A common solvent for recrystallization of similar compounds is a mixture of benzene (B151609) and petroleum ether.[2] Hot water has also been used effectively for diethyl acetamidomalonate, with the product initially separating as an oil and then crystallizing upon rapid stirring in an ice bath.[3]

    • Stepwise Alkylation Control: To minimize unreacted starting material in future syntheses, ensure complete deprotonation of the diethyl acetamidomalonate before adding the ethyl-d3 halide. Using a slight excess of the base (e.g., sodium ethoxide) can help drive the reaction to completion.[1]

Issue 2: Contamination with Mono-alkylated Byproducts

  • Question: My final product is contaminated with mono-ethylated diethyl acetamidomalonate. How can I improve the purity?

  • Answer: The formation of mono-alkylated species can occur if the reaction is not driven to completion.

    • Fractional Distillation: If there is a sufficient difference in boiling points between your desired product and the mono-alkylated impurity, fractional distillation under reduced pressure can be an effective separation technique.[1]

    • Column Chromatography: As with unreacted starting material, column chromatography is a reliable method to separate the desired dialkylated product from the more polar mono-alkylated byproduct.[1]

    • Reaction Optimization: To prevent the formation of this impurity, consider using at least two equivalents of the base to ensure complete dialkylation.[1] Performing the alkylation in a stepwise manner, where the first alkylation is confirmed to be complete before adding the second equivalent of base and alkylating agent, can also provide better control.[1]

Issue 3: Low Yield After Purification

  • Question: I'm experiencing a significant loss of product during the purification step. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can stem from several factors during the workup and purification process.

    • Incomplete Extraction: During the aqueous workup, ensure efficient extraction of your product from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether or dichloromethane.[1][4] Washing the combined organic layers with brine can help to remove residual water and improve subsequent drying.[1]

    • Product Adsorption on Silica Gel: Highly polar products can sometimes strongly adhere to the silica gel during column chromatography, leading to poor recovery. If this is suspected, consider using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

    • Recrystallization Losses: While recrystallization is excellent for achieving high purity, some product will always remain in the mother liquor. To maximize yield, you can concentrate the mother liquor to obtain a second crop of crystals.[3] Ensure you are not using an excessive amount of solvent for recrystallization, as this will increase the amount of product that remains dissolved.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most frequently cited and versatile purification method is column chromatography on silica gel. This technique is highly effective at separating the desired product from both unreacted starting materials and mono-alkylated byproducts due to differences in polarity.[1][5] The polarity of malonate esters generally decreases with increased alkyl substitution, meaning the desired dialkylated product will be less polar than the starting material and mono-alkylated impurity.[1]

Q2: Can I use recrystallization to purify my product?

A2: Yes, recrystallization is a viable and often preferred method for obtaining highly pure crystalline products, provided your crude material is a solid. For diethyl acetamidomalonate, recrystallization from hot water has been shown to be effective, yielding a fine white crystalline product with high recovery rates.[3] Another reported solvent system is benzene/petroleum ether.[2]

Q3: Are there any specific considerations for purifying the deuterated compound compared to its non-deuterated analog?

A3: The purification methods for this compound are identical to those for the unlabeled compound. The presence of deuterium (B1214612) atoms does not significantly alter the polarity or other physical properties that would necessitate a change in purification strategy. The key is to use a purification technique that effectively removes chemical impurities.

Q4: My product is an oil, not a solid. Can I still use recrystallization?

A4: If your product is an oil at room temperature, standard recrystallization will not be possible. In this case, column chromatography or vacuum distillation would be the recommended purification methods.[1][6] It's worth noting that even for compounds that are solids, they may initially separate as an oil during recrystallization from certain solvents like hot water. Rapid stirring in an ice bath can induce crystallization.[3]

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system for column chromatography is typically determined using Thin Layer Chromatography (TLC). You should aim for a solvent mixture that gives your desired product an Rf value of approximately 0.25-0.35. A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[7][8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.[1][8]

Protocol 2: Purification by Recrystallization from Water

  • Dissolution: To the crude product, add a minimal amount of hot water (approximately 2.5 mL per gram of product) and warm the mixture on a steam bath until the solid melts and dissolves.[3]

  • Crystallization: Rapidly stir the hot solution in an ice bath. The product may initially separate as an oil. Continued vigorous stirring will induce the formation of fine white crystals.[3]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold water.[3]

  • Drying: Dry the purified crystals in a vacuum oven or in the air at a moderate temperature (e.g., 50°C).[3]

  • Second Crop: The mother liquor can be concentrated under reduced pressure to obtain a second crop of crystals, maximizing the overall yield.[3]

Quantitative Data

Table 1: Purification Parameters for Diethyl Acetamidomalonate

ParameterValueReference
Melting Point95-97 °C[9]
Boiling Point185 °C at 20 mmHg[2]
Recrystallization SolventHot Water (2.5 mL/g)[3]
Recrystallization Recovery~97% (including second crop)[3]
Synthesis Yield (unlabeled)77-78%[9]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude this compound Workup Aqueous Workup & Extraction Start->Workup ColumnChromatography Column Chromatography Workup->ColumnChromatography Recrystallization Recrystallization Workup->Recrystallization Distillation Vacuum Distillation Workup->Distillation TLC TLC Analysis of Fractions ColumnChromatography->TLC FinalProduct Pure Product Recrystallization->FinalProduct Distillation->FinalProduct Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Evaporation->FinalProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure Product ImpurityType Identify Impurity Type (TLC/NMR) Start->ImpurityType UnreactedSM Unreacted Starting Material ImpurityType->UnreactedSM More Polar Spot MonoAlkyl Mono-alkylated Byproduct ImpurityType->MonoAlkyl Slightly More Polar Spot Other Other Impurities ImpurityType->Other Other PurificationMethodSM Purification Method for SM UnreactedSM->PurificationMethodSM PurificationMethodMono Purification Method for Mono-alkylated MonoAlkyl->PurificationMethodMono ColumnChromatography Column Chromatography Other->ColumnChromatography PurificationMethodSM->ColumnChromatography Oil or Solid Recrystallization Recrystallization PurificationMethodSM->Recrystallization Solid PurificationMethodMono->ColumnChromatography Similar Polarity Distillation Fractional Distillation PurificationMethodMono->Distillation Different Boiling Points

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Diethyl 2-Ethyl-2-acetamidomalonate-d3 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of Diethyl 2-Ethyl-2-acetamidomalonate-d3.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and their solutions.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Deprotonation of Diethyl 2-acetamidomalonate (DEAM) The chosen base may be too weak or degraded. Sodium ethoxide (NaOEt) in anhydrous ethanol (B145695) is the recommended base to avoid transesterification. Ensure the NaOEt is freshly prepared or properly stored. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can also be considered.
Inactive Deuterated Ethylating Agent The ethyl-d3 halide (e.g., CD3CH2I or CD3CH2Br) may have degraded. Ensure the purity and reactivity of the alkylating agent. Alkyl iodides are generally more reactive than bromides.
Presence of Water in the Reaction Water will quench the enolate intermediate, halting the reaction. All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The alkylation step may require heating to proceed at a reasonable rate. Gently refluxing the reaction mixture is common. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.

Problem 2: Presence of Significant Side Products

Side Product Identification Prevention
Unreacted Diethyl 2-acetamidomalonate Detected by TLC, GC-MS, or 1H NMR (presence of the acidic α-proton signal).Ensure complete deprotonation by using at least one equivalent of a strong base. Allow sufficient time for enolate formation before adding the ethylating agent.
Diethyl 2,2-bis(ethyl-d3)acetamidomalonate (Dialkylation Product) Characterized by the absence of the α-proton in 1H NMR and a corresponding mass increase in MS.Use a strict 1:1 molar ratio of DEAM to the deuterated ethylating agent. A slight excess of DEAM can favor mono-alkylation. Add the ethylating agent slowly to the reaction mixture.
Transesterification Product If a base like sodium methoxide (B1231860) is used with a diethyl ester, a methyl ester byproduct can form, complicating the NMR spectrum and purification.Always use a base with an alkoxide that matches the ester group of the malonate (e.g., sodium ethoxide for diethyl esters).
Elimination Product (Ethene-d2) If using a secondary or tertiary deuterated alkyl halide (not applicable for ethyl-d3), an elimination reaction can compete with substitution.Use primary deuterated alkyl halides like ethyl-d3 bromide or iodide, which are less prone to elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable base for the synthesis of this compound?

A1: Sodium ethoxide (NaOEt) in anhydrous ethanol is the most commonly recommended base. This is because the ethoxide anion matches the ethyl ester groups of the starting material, Diethyl 2-acetamidomalonate (DEAM), thus preventing transesterification, a common side reaction.

Q2: How can I maximize the deuterium (B1214612) incorporation into the final product?

A2: The efficiency of deuterium incorporation is primarily dependent on the isotopic purity of the deuterated ethylating agent (e.g., ethyl-d3 iodide or bromide). Use a high-purity deuterated reagent to ensure maximum incorporation.

Q3: What is the optimal stoichiometry for the reactants?

A3: To maximize the yield of the mono-alkylated product and minimize dialkylation, it is advisable to use a slight excess of Diethyl 2-acetamidomalonate relative to the deuterated ethyl halide. A 1.1:1 ratio of DEAM to the ethylating agent is a good starting point.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or 1H NMR spectroscopy. On TLC, the disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. GC-MS can be used to quantify the relative amounts of starting material, product, and any side products. 1H NMR can be used to observe the disappearance of the acidic α-proton of the starting material.

Q5: What are the expected 1H NMR chemical shifts for Diethyl 2-Ethyl-2-acetamidomalonate?

A5: For the non-deuterated analog, Diethyl 2-Ethyl-2-acetamidomalonate, the approximate 1H NMR chemical shifts (in CDCl3) are: δ 6.5-7.0 (s, 1H, NH), 4.2 (q, 4H, OCH2CH3), 2.2 (q, 2H, CH2CH3), 2.0 (s, 3H, COCH3), 1.25 (t, 6H, OCH2CH3), 0.9 (t, 3H, CH2CH3). For the d3 analog, the signal for the terminal methyl of the ethyl group will be absent, and the adjacent methylene (B1212753) will appear as a singlet or a broadened singlet depending on the deuterium coupling.

Experimental Protocols

Synthesis of Diethyl 2-acetamidomalonate (DEAM)

This procedure is adapted from established methods and typically yields the product in the range of 77-86%.[1]

  • Nitrosation: Diethyl malonate is reacted with sodium nitrite (B80452) in acetic acid to form diethyl isonitrosomalonate.

  • Reduction and Acetylation: The intermediate is then reduced, typically with zinc dust in a mixture of acetic acid and acetic anhydride. This reduces the oxime group to an amine, which is simultaneously acetylated in situ to yield DEAM.[1]

  • Purification: The crude product is purified by crystallization from water.

Synthesis of this compound

This is a general procedure based on the malonic ester synthesis.

  • Enolate Formation: To a solution of freshly prepared sodium ethoxide (1.05 equivalents) in anhydrous ethanol under an inert atmosphere, add Diethyl 2-acetamidomalonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1 hour.

  • Alkylation: Add ethyl-d3 iodide (1.0 equivalent) dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields for Similar Malonic Ester Alkylations

Starting MaterialAlkylating AgentBaseSolventYield (%)Reference
Diethyl malonateEthyl bromideNaOEtEthanol~75 (diethyl)[No specific citation found for this exact value]
Diethyl malonaten-Butyl bromideNaOEtEthanol80-83[No specific citation found for this exact value]
Diethyl acetamidomalonateBenzyl chlorideNaOEtEthanol~65[No specific citation found for this exact value]

Note: Yields are highly dependent on specific reaction conditions and scale.

Visualizations

Reaction_Pathway DEAM Diethyl 2-acetamidomalonate Enolate Enolate Intermediate DEAM->Enolate + NaOEt Product Diethyl 2-Ethyl-2- acetamidomalonate-d3 Enolate->Product + Ethyl-d3 Iodide Et_d3_I Ethyl-d3 Iodide NaOEt Sodium Ethoxide Troubleshooting_Workflow decision decision issue issue decision->issue No (Purify/Replace Reagents) check_conditions Review Reaction Conditions decision->check_conditions Yes start Low Reaction Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_reagents->decision Reagents OK? decision2 decision2 check_conditions->decision2 Conditions Optimal? check_side_reactions Analyze for Side Products optimize Optimize Reaction check_side_reactions->optimize decision2->check_side_reactions Yes issue2 issue2 decision2->issue2 No (Adjust Temp/Time) Signaling_Pathway cluster_0 Enolate Formation cluster_1 Alkylation DEAM DEAM Enolate Enolate DEAM->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Product Product Enolate->Product SN2 Attack Alkyl_Halide Ethyl-d3-I Alkyl_Halide->Product

References

Technical Support Center: Deuteration of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deuteration of Diethyl 2-Ethyl-2-acetamidomalonate, specifically targeting the synthesis of its d3 isotopologue.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing Diethyl 2-Ethyl-2-acetamidomalonate-d3?

The synthesis of this compound is typically achieved through a malonic ester synthesis pathway.[1][2][3] This involves the deprotonation of Diethyl 2-acetamidomalonate to form a nucleophilic enolate, followed by alkylation with a deuterated ethylating agent, such as ethyl-d3 iodide or ethyl-d3 bromide.[4] Subsequent hydrolysis and decarboxylation can yield the corresponding deuterated amino acid.[1]

Q2: How can I confirm the successful incorporation of deuterium (B1214612) into the molecule?

Successful deuterium incorporation can be confirmed using two primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a decrease in the signal intensity corresponding to the ethyl group protons. ²H (Deuterium) NMR can also be used to directly observe the deuterium signal.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the deuterated compound will be shifted by +3 m/z units compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can precisely determine the mass and confirm the elemental composition.[4]

Q3: What are the common side products in this reaction?

The most common side product is the dialkylated species, where a second ethyl group is added to the alpha-carbon. This occurs because the mono-alkylated product still has an acidic proton. Another potential side reaction is the elimination (E2) of the ethyl halide, especially if reaction conditions are not optimized.

Q4: What is the primary application of this compound?

This deuterated compound is primarily used as an internal standard in quantitative analysis by mass spectrometry for related compounds, such as amino acids and their metabolites.[4] The deuterium labeling is also valuable for tracing metabolic pathways and studying reaction mechanisms through the kinetic isotope effect.[4]

Troubleshooting Guide for Incomplete Deuteration

Incomplete deuteration is a common challenge in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions.

Problem: Low Deuterium Incorporation Observed by MS and/or NMR

Possible Cause 1: Suboptimal Base or Incomplete Deprotonation

The first step of the malonic ester synthesis is the deprotonation of Diethyl 2-acetamidomalonate to form an enolate.[1][2][3] If this deprotonation is incomplete, the subsequent alkylation with the deuterated ethyl halide will be inefficient.

Troubleshooting Steps:

  • Choice of Base: Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this reaction. It is crucial to use a base that matches the ester's alcohol to prevent transesterification.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Any moisture will quench the base and the enolate, reducing the yield of the desired product.

  • Base Equivalents: Use at least one full equivalent of the base to ensure complete deprotonation of the starting material.

Possible Cause 2: Inactive or Insufficient Deuterated Alkylating Agent

The purity and reactivity of the deuterated ethyl halide are critical for achieving high levels of deuterium incorporation.

Troubleshooting Steps:

  • Purity of Ethyl-d3 Halide: Verify the chemical and isotopic purity of the deuterated ethylating agent.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the deuterated ethyl halide to drive the reaction to completion.

Possible Cause 3: Unfavorable Reaction Conditions

Temperature and reaction time can significantly impact the efficiency of the alkylation step.

Troubleshooting Steps:

  • Temperature: The reaction is typically performed at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

  • Reaction Time: Allow sufficient time for the reaction to go to completion. Again, monitoring the reaction is key to determining the appropriate duration.

Possible Cause 4: H/D Exchange During Workup or Purification

Protic solvents or acidic/basic conditions during the workup and purification steps can lead to the loss of deuterium from the target molecule (back-exchange).

Troubleshooting Steps:

  • Aqueous Workup: Minimize the exposure of the product to non-deuterated water during the workup. If possible, use D₂O for washes.

  • Purification: When using chromatography, opt for neutral conditions and aprotic solvents if the deuterium label is labile.

Data Presentation

Table 1: Typical Reagents and Conditions for the Synthesis of this compound

ParameterRecommendedRationale
Starting Material Diethyl 2-acetamidomalonatePrecursor for enolate formation.[1]
Deuterated Reagent Ethyl-d3-iodide or Ethyl-d3-bromideSource of the deuterated ethyl group.[4]
Base Sodium Ethoxide (NaOEt)Effective for deprotonation; matches ester to prevent transesterification.[1]
Solvent Anhydrous EthanolGood solvent for reagents; compatible with the chosen base.
Temperature Room Temperature to RefluxTo be optimized based on reaction monitoring.
Atmosphere Inert (Nitrogen or Argon)To maintain anhydrous conditions.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Observation
¹H NMR Absence or significant reduction of the signal for the methyl protons of the ethyl group.
¹³C NMR A characteristic triplet signal for the -CD₃ carbon due to coupling with deuterium.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 248. The fragmentation pattern will be similar to the unlabeled compound but with mass shifts corresponding to the deuterated fragment.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Diethyl 2-acetamidomalonate

  • Ethyl-d3-iodide (or bromide)

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, add anhydrous ethanol. Carefully add sodium metal (1.05 equivalents) in small portions. Stir until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add Diethyl 2-acetamidomalonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes.

  • Alkylation: Slowly add ethyl-d3-iodide (1.1 equivalents) to the reaction mixture. The reaction may be slightly exothermic. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and a saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Mandatory Visualizations

Diagrams

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol form_enolate Add Diethyl 2-acetamidomalonate to form Enolate prep_base->form_enolate 1 alkylation Add Ethyl-d3-iodide and Reflux form_enolate->alkylation 2 monitoring Monitor Reaction by TLC/LC-MS alkylation->monitoring 3 workup Aqueous Workup and Extraction monitoring->workup 4 purification Column Chromatography workup->purification 5 analysis Characterize by NMR and MS purification->analysis 6

Caption: Workflow for the synthesis of this compound.

troubleshooting_deuteration Troubleshooting Incomplete Deuteration start Low Deuterium Incorporation cause1 Incomplete Deprotonation? start->cause1 cause2 Inactive/Insufficient Deuterated Reagent? start->cause2 cause3 H/D Back-Exchange? start->cause3 solution1a Use Anhydrous Conditions cause1->solution1a Yes solution1b Ensure >1 eq. of Base cause1->solution1b Yes solution2a Verify Purity of Ethyl-d3-halide cause2->solution2a Yes solution2b Use Slight Excess of Alkylating Agent cause2->solution2b Yes solution3a Use Aprotic Solvents for Purification cause3->solution3a Yes solution3b Minimize H₂O in Workup cause3->solution3b Yes

Caption: Decision tree for troubleshooting incomplete deuteration.

References

Technical Support Center: Hydrolysis of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of Diethyl 2-Ethyl-2-acetamidomalonate-d3. This deuterated compound is a key intermediate in the synthesis of isotopically labeled α-amino acids, and understanding its hydrolysis is critical for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a precursor for the synthesis of α-ethyl-α-amino acids with a deuterium-labeled acetyl group.[1] This isotopic labeling is invaluable for tracing the metabolic fate of the resulting amino acids in biological systems and for studying reaction mechanisms through the kinetic isotope effect.[1]

Q2: What are the general steps involved in the hydrolysis of this compound?

A2: The hydrolysis is a key step in the malonic ester synthesis of amino acids.[1][2] It typically involves the following stages:

  • Saponification: The two ethyl ester groups are hydrolyzed to carboxylate groups under basic or acidic conditions.

  • Amide Hydrolysis: The N-acetyl-d3 group is hydrolyzed to a primary amine.

  • Decarboxylation: The resulting malonic acid derivative is unstable and readily loses one carboxyl group as carbon dioxide upon heating, yielding the final deuterated amino acid.[2]

Q3: Should I use acidic or basic conditions for the hydrolysis?

A3: Both acidic and basic conditions can be employed for the hydrolysis of diethyl acetamidomalonates.[1] The choice often depends on the stability of the target amino acid and the desired workup procedure. Vigorous acidic hydrolysis (e.g., with concentrated HCl or HBr) is common and facilitates subsequent decarboxylation.[3][4] Basic hydrolysis (e.g., with NaOH or KOH) is also effective but may require a separate acidification step to induce decarboxylation.

Q4: What is the expected kinetic isotope effect (KIE) for the hydrolysis of the N-acetyl-d3 group?

A4: Replacing the hydrogen atoms of the acetyl group with deuterium (B1214612) results in stronger C-D bonds compared to C-H bonds. This leads to a primary kinetic isotope effect (KIE), where the cleavage of the C-D bond is slower than the C-H bond.[5] Consequently, the hydrolysis of the N-acetyl-d3 group is expected to be slower than its non-deuterated counterpart under the same conditions.[5] This should be considered when determining reaction times.

Q5: Is there a risk of H/D exchange during hydrolysis?

A5: Yes, there is a potential for hydrogen-deuterium (H/D) exchange, particularly at the α-carbon of the malonate, which can lead to racemization.[6] This is more pronounced under acidic or basic conditions where the α-proton can be abstracted and exchanged with protons from the solvent.[6][7] To monitor and distinguish between the original enantiomeric composition and racemization that occurs during hydrolysis, the reaction can be performed in a deuterated acidic solution (e.g., DCl in D₂O).[6] H/D exchange on the acetyl-d3 methyl group itself is less likely under typical hydrolysis conditions but should not be completely ruled out without experimental verification.

Troubleshooting Guides

Problem 1: Incomplete Hydrolysis or Low Yield of the Desired Amino Acid
Potential Cause Troubleshooting Steps
Insufficient reaction time or temperature Due to the kinetic isotope effect, the hydrolysis of the N-acetyl-d3 group may be slower than expected.[5] Increase the reaction time or temperature and monitor the reaction progress by TLC, LC-MS, or NMR.
Inadequate concentration of acid or base Ensure that a sufficient excess of the hydrolyzing agent is used to drive the reaction to completion. For acidic hydrolysis, concentrated acids (e.g., 6M HCl) are typically used.[6]
Poor solubility of the starting material The starting material may not be fully soluble in the aqueous hydrolytic mixture. Adding a co-solvent like ethanol (B145695) or acetic acid can improve solubility and reaction rates.[3][4]
Premature decarboxylation or side reactions Harsh reaction conditions can sometimes lead to decomposition of the starting material or product.[3][4] Consider using milder hydrolysis conditions (e.g., lower temperature for a longer duration) and carefully control the heating during decarboxylation.
Problem 2: Presence of Unexpected Side Products
Potential Cause Troubleshooting Steps
Incomplete decarboxylation The intermediate dicarboxylic acid may persist if the decarboxylation step is incomplete. Ensure sufficient heating after hydrolysis to drive off CO₂. The temperature required for decarboxylation can vary depending on the substrate.
Formation of ethyl esters of the final amino acid If the hydrolysis of the diethyl ester groups is incomplete, you may isolate the mono- or di-ethyl ester of the final product. Extend the hydrolysis time or use more stringent conditions.
Racemization at the α-carbon The chiral center at the α-carbon can be susceptible to racemization under harsh acidic or basic conditions.[6] To assess this, perform the hydrolysis in a deuterated solvent and analyze the product by chiral chromatography or NMR.[6]
Side reactions involving the ethyl group While less common, elimination or other side reactions involving the ethyl group are theoretically possible under very harsh conditions. Analyze the product mixture by mass spectrometry to identify any unexpected molecular weights.
Contamination from reagents Ensure the purity of all reagents, including the acid or base used for hydrolysis.

Experimental Protocols

Protocol 1: Acidic Hydrolysis and Decarboxylation

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a sufficient volume of 6M HCl to fully submerge the starting material (typically 5-10 mL per gram of starting material).

  • Heat the mixture to reflux (approximately 110 °C) for 4-8 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) to ensure complete hydrolysis of both the esters and the amide.

  • After complete hydrolysis, remove the reflux condenser and carefully distill off the water and excess HCl under reduced pressure using a rotary evaporator.

  • The resulting crude amino acid hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: Analysis of Deuterium Incorporation by Mass Spectrometry

Materials:

  • Hydrolyzed and purified amino acid product

  • High-resolution mass spectrometer (HRMS)

  • Appropriate solvent for sample preparation (e.g., methanol/water)

Procedure:

  • Prepare a dilute solution of the purified amino acid in a suitable solvent.

  • Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Analyze the molecular ion peak ([M+H]⁺). The mass of the deuterated amino acid should be 3 Da higher than its non-deuterated counterpart.

  • Examine the isotopic pattern to confirm the presence of the d3-label and to assess its isotopic purity.

Visualizations

Hydrolysis_Workflow cluster_hydrolysis Hydrolysis & Decarboxylation start This compound hydrolysis Acid or Base Hydrolysis (e.g., 6M HCl, reflux) start->hydrolysis intermediate Intermediate Dicarboxylic Acid hydrolysis->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation product Deuterated α-Amino Acid decarboxylation->product

Caption: General workflow for the hydrolysis and decarboxylation of this compound.

Troubleshooting_Logic start Low Yield of Final Product? check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis Yes check_decarboxylation Incomplete Decarboxylation? start->check_decarboxylation No check_hydrolysis->check_decarboxylation No solution1 Increase reaction time/temperature. Consider KIE. check_hydrolysis->solution1 Yes check_side_products Presence of Side Products? check_decarboxylation->check_side_products No solution2 Ensure sufficient heating after hydrolysis. check_decarboxylation->solution2 Yes solution3 Analyze by MS and NMR. Optimize reaction conditions. check_side_products->solution3 Yes

Caption: Troubleshooting logic for low product yield during hydrolysis.

References

Technical Support Center: Optimizing LC-MS for Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Diethyl 2-Ethyl-2-acetamidomalonate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in LC-MS analysis?

A1: this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-deuterated analog, Diethyl 2-Ethyl-2-acetamidomalonate, and other related compounds by mass spectrometry.[1] Its key advantage is that it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This allows for the correction of variability in the analytical process, leading to more accurate and precise quantification.

Q2: Why is gradient elution recommended for the LC-MS analysis of this compound and its analog?

A2: Gradient elution is often preferred over isocratic elution for the analysis of this compound and its corresponding analyte for several reasons. A gradient allows for the efficient separation of the target compounds from complex sample matrices, which may contain components with a wide range of polarities. This is crucial in bioanalysis where matrix effects can significantly impact ionization efficiency. Furthermore, gradient elution can lead to sharper peaks, which enhances sensitivity and improves resolution from potential interferences.

Q3: What are the key parameters to consider when optimizing the LC gradient?

A3: When optimizing the LC gradient, several parameters are critical:

  • Initial and Final Mobile Phase Composition: The starting percentage of the strong organic solvent should be low enough to ensure good retention of the analyte on the column, while the final percentage should be sufficient to elute all components of interest and clean the column.

  • Gradient Slope: A shallower gradient (slower increase in organic solvent) generally provides better resolution between closely eluting peaks but increases the run time. A steeper gradient shortens the analysis time but may compromise resolution.

  • Flow Rate: The flow rate affects retention time, peak shape, and backpressure. It should be optimized for the specific column dimensions and particle size to achieve the best separation efficiency.

  • Column Temperature: Maintaining a consistent and elevated column temperature can improve peak shape and reduce viscosity of the mobile phase, leading to lower backpressure and potentially faster separations.

Q4: How does the choice of column chemistry impact the separation?

A4: The choice of stationary phase is crucial for achieving optimal separation. For a moderately polar compound like Diethyl 2-Ethyl-2-acetamidomalonate, a C18 column is a common starting point. However, for more polar analytes or to achieve different selectivity, other column chemistries such as C8, Phenyl-Hexyl, or embedded polar group (EPG) phases can be explored. The selection should be based on the specific sample matrix and the presence of any interfering compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. 4. Dead volume in the LC system.1. Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, ammonium (B1175870) formate) to ensure the analyte is in a single ionic state. 2. Reduce the injection volume or sample concentration. 3. Try a different column chemistry or a column with end-capping. 4. Check and minimize the length and diameter of tubing and connections.
Inconsistent Retention Times 1. Inadequate column equilibration between injections. 2. Fluctuations in mobile phase composition or temperature. 3. Air bubbles in the pump or column. 4. Column degradation.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A post-run equilibration step is recommended. 2. Prepare fresh mobile phase daily and use a column oven to maintain a stable temperature. 3. Purge the pump and degas the mobile phases. 4. Replace the column if it has exceeded its lifetime.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization parameters in the mass spectrometer. 2. Ion suppression from matrix components. 3. Inefficient desolvation. 4. Analyte degradation.1. Optimize source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature. 2. Improve sample preparation to remove interfering matrix components. Adjust the chromatographic gradient to separate the analyte from the suppression zone. 3. Optimize the drying gas temperature and flow rate. 4. Ensure sample stability in the autosampler and consider using a cooled autosampler.
Split Peaks 1. Clogged frit or column inlet. 2. Sample solvent incompatible with the mobile phase. 3. Column channeling.1. Replace the column frit or the column itself. Use guard columns and filter samples to prevent clogging. 2. Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase. 3. Replace the column.

Quantitative Data Summary

The following table should be used to summarize the quantitative data obtained during LC-MS gradient optimization. This structured approach facilitates the comparison of different conditions and the selection of the optimal method.

Gradient Program Flow Rate (mL/min) Column Temperature (°C) Retention Time (min) Peak Asymmetry Peak Width (sec) Resolution (Analyte vs. IS) Signal-to-Noise Ratio (S/N)
Example Gradient 1 0.440
Example Gradient 2 0.540
Example Gradient 3 0.445
Add more rows as needed

Experimental Protocol: Optimizing LC-MS Gradient for this compound

This protocol provides a detailed methodology for developing and optimizing an LC-MS gradient for the analysis of this compound.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Diethyl 2-Ethyl-2-acetamidomalonate (Analyte)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid (or other suitable mobile phase modifier)

  • A suitable reversed-phase HPLC/UHPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

2. Standard Solution Preparation

  • Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a working standard solution containing the analyte at a desired concentration (e.g., 1 µg/mL) and the internal standard at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solutions with the initial mobile phase.

3. LC-MS System and Initial Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Initial Gradient: 5% B for 0.5 min, ramp to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate at 5% B for 2.4 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions, collision energy, and other MS parameters for both the analyte and the internal standard.

4. Gradient Optimization Strategy

  • Scouting Gradient: Inject the working standard solution using the initial gradient conditions to determine the approximate retention times of the analyte and internal standard.

  • Adjusting the Gradient Slope:

    • If the peaks elute too early and are poorly resolved, decrease the initial percentage of mobile phase B and/or use a shallower gradient (increase the gradient duration).

    • If the peaks elute too late, increase the initial percentage of mobile phase B and/or use a steeper gradient (decrease the gradient duration).

  • Fine-Tuning the Gradient:

    • Once a suitable retention time is achieved, fine-tune the gradient around the elution time of the analytes to maximize resolution from matrix interferences.

    • Experiment with different gradient shapes (linear, step-wise) to improve separation.

  • Flow Rate and Temperature Optimization:

    • Evaluate the effect of varying the flow rate (e.g., 0.3-0.6 mL/min) and column temperature (e.g., 35-50 °C) on peak shape, resolution, and backpressure.

  • Method Validation: Once the optimal gradient is established, perform a partial method validation to assess linearity, precision, accuracy, and sensitivity.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_end End start Problem Identified (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase Is it a mobile phase issue? check_column Inspect Column (Age, Frit, Contamination) start->check_column Is it a column issue? check_system Review System Parameters (Flow Rate, Temperature, Pressure) start->check_system Is it a system issue? adjust_mobile_phase Adjust Mobile Phase (Modify pH, Change Organic Solvent) check_mobile_phase->adjust_mobile_phase replace_column Replace Column or Frit check_column->replace_column optimize_system Optimize System Parameters (Adjust Flow/Temp, Check for Leaks) check_system->optimize_system end Problem Resolved adjust_mobile_phase->end replace_column->end optimize_system->end

Caption: A logical workflow for troubleshooting common LC-MS issues.

GradientOptimizationWorkflow cluster_setup Initial Setup cluster_optimization Optimization Cycle cluster_validation Finalization prep_standards Prepare Standards (Analyte & IS) initial_conditions Define Initial LC-MS Conditions (Column, Mobile Phases, Flow Rate) prep_standards->initial_conditions scouting_run Perform Scouting Gradient Run initial_conditions->scouting_run evaluate_chromatogram Evaluate Chromatogram (Retention, Peak Shape, Resolution) scouting_run->evaluate_chromatogram adjust_gradient Adjust Gradient (Slope, Start/End %B) evaluate_chromatogram->adjust_gradient Is retention/resolution suboptimal? adjust_flow_temp Optimize Flow Rate & Temperature evaluate_chromatogram->adjust_flow_temp Are peak shape/pressure suboptimal? final_method Finalize Optimized Method evaluate_chromatogram->final_method Is performance acceptable? adjust_gradient->scouting_run Re-run adjust_flow_temp->scouting_run Re-run

References

Technical Support Center: Analysis of Diethyl 2-Ethyl-2-acetamidomalonate-d3 (d3-DEAM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Diethyl 2-Ethyl-2-acetamidomalonate-d3 (d3-DEAM), particularly when used as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of d3-DEAM?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as d3-DEAM, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can result in either a decreased analytical signal, known as ion suppression, or an increased signal, referred to as ion enhancement.[1][3][4] For d3-DEAM, which is primarily used as an internal standard, matrix effects can compromise the accuracy and precision of the quantification of the target analyte if the matrix affects the analyte and the internal standard differently.[5][6] Common sources of matrix effects in biological samples include salts, phospholipids, and endogenous metabolites.[7]

Q2: How does using d3-DEAM as a deuterated internal standard help mitigate matrix effects?

A2: Deuterated internal standards like d3-DEAM are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1] Because d3-DEAM is chemically almost identical to its non-deuterated counterpart, it co-elutes from the liquid chromatography column and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.[1][8] By calculating the ratio of the signal from the analyte to the signal from d3-DEAM, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[1]

Q3: Can d3-DEAM completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards like d3-DEAM may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][6][8] If this shift leads to the analyte and d3-DEAM eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification.[1] This is referred to as differential matrix effects.[5]

Q4: What are the common causes of poor reproducibility when using d3-DEAM as an internal standard?

A4: Poor reproducibility of the analyte/d3-DEAM area ratio can stem from several factors:

  • Differential Matrix Effects: As mentioned, if the analyte and d3-DEAM do not co-elute perfectly, they may experience different levels of ion suppression or enhancement.[5]

  • Column Degradation: A contaminated or degraded analytical column can alter the separation of the analyte and the internal standard, leading to inconsistent results.[1]

  • Inconsistent Sample Preparation: Variability in sample cleanup can lead to differing amounts of matrix components in each sample, affecting the reproducibility of the matrix effect.[9]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and quantifying matrix effects impacting your d3-DEAM analysis.

Experimental Protocol: Quantitative Assessment of Matrix Effects

A widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[3][10]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): The analyte of interest and d3-DEAM are prepared in a clean solvent (e.g., mobile phase) at a known concentration.

  • Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, urine) is extracted first, and then the analyte and d3-DEAM are spiked into the extracted matrix at the same concentration as Set A.[5]

  • Set C (Pre-Extraction Spike): The analyte and d3-DEAM are spiked into a blank matrix sample before the extraction process. This set is used to determine recovery.[5]

2. Analyze the Samples:

Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and d3-DEAM.

3. Calculate Matrix Effect and Recovery:

The following calculations are used to determine the extent of matrix effects and the efficiency of the extraction process:

ParameterFormulaInterpretation
Matrix Effect (ME %) (Peak Area in Set B / Peak Area in Set A) * 100ME = 100%: No matrix effect. ME < 100%: Ion suppression. ME > 100%: Ion enhancement.
Recovery (RE %) (Peak Area in Set C / Peak Area in Set B) * 100Indicates the efficiency of the sample extraction process.
Process Efficiency (PE %) (Peak Area in Set C / Peak Area in Set A) * 100Represents the overall effect of matrix and recovery on the analytical signal.

Hypothetical Data for Matrix Effect Evaluation:

The following table illustrates hypothetical data from a matrix effect experiment, demonstrating how to identify differential effects between the analyte and d3-DEAM.

Sample SetAnalyte Peak Aread3-DEAM Peak AreaAnalyte ME (%)d3-DEAM ME (%)
Set A (Neat) 1,200,0001,500,000--
Set B (Post-Spike) 720,0001,050,00060.0%70.0%

In this example, both the analyte and d3-DEAM experience ion suppression. However, the analyte signal is suppressed more significantly (60%) than the d3-DEAM signal (70%). This differential matrix effect would lead to an overestimation of the analyte concentration.

Troubleshooting Workflow for Matrix Effects

The following diagram outlines a logical workflow for troubleshooting and mitigating matrix effects.

MatrixEffect_Troubleshooting start Problem: Inaccurate or Irreproducible Results assess_me Quantitatively Assess Matrix Effect (ME) start->assess_me is_me_significant Is ME Significant? (e.g., <85% or >115%) assess_me->is_me_significant is_me_differential Is ME Differential between Analyte and d3-DEAM? is_me_significant->is_me_differential Yes no_issue Matrix Effect Not the Primary Issue is_me_significant->no_issue No optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE, Dilution) is_me_differential->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) is_me_differential->optimize_chromatography No, but ME is consistent method_acceptable Method Acceptable is_me_differential->method_acceptable No, and ME is consistent re_evaluate_me Re-evaluate ME optimize_sample_prep->re_evaluate_me optimize_chromatography->re_evaluate_me re_evaluate_me->is_me_significant

Caption: A flowchart for systematically troubleshooting matrix effects.

Guide 2: Addressing Chromatographic Shift (Isotope Effect)

A common issue with deuterated internal standards is a slight shift in retention time compared to the non-deuterated analyte.[6][8]

Problem: The d3-DEAM peak elutes slightly earlier or later than the analyte peak.

Why it's a problem: If the chromatographic peaks are not perfectly co-eluting, the analyte and d3-DEAM may be exposed to different matrix components as they enter the mass spectrometer, leading to differential matrix effects and inaccurate quantification.[1][6]

Solutions:

  • Modify Chromatographic Conditions:

    • Adjust Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.

    • Change Column: Using a column with a different stationary phase or lower resolution might help to ensure the peaks overlap.[6]

  • Confirm Co-elution:

    • Overlay the chromatograms of the analyte and d3-DEAM to visually inspect the degree of co-elution.

Experimental Workflow for Assessing Co-elution

Coelution_Workflow start Inject Analyte and d3-DEAM Separately and as a Mixture overlay_chromatograms Overlay Chromatograms start->overlay_chromatograms check_coelution Do Peaks Perfectly Co-elute? overlay_chromatograms->check_coelution coelution_acceptable Co-elution is Acceptable check_coelution->coelution_acceptable Yes adjust_method Adjust Chromatographic Method (e.g., Gradient, Column) check_coelution->adjust_method No re_inject Re-inject and Re-assess adjust_method->re_inject re_inject->overlay_chromatograms

Caption: A workflow for assessing the co-elution of the analyte and d3-DEAM.

References

Technical Support Center: Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Diethyl 2-Ethyl-2-acetamidomalonate-d3 in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound involves hydrolysis of the diethyl ester and acetamido groups, which can be catalyzed by acidic or basic conditions. This is often followed by decarboxylation, especially at elevated temperatures.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of this compound in solution, it is recommended to store it at low temperatures, such as -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[2] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Q3: Is the deuterium (B1214612) label on the ethyl group (ethyl-d3) stable?

A3: The carbon-deuterium bonds on the ethyl group are generally stable under neutral and mildly acidic or basic conditions. However, under harsh conditions that could promote keto-enol tautomerization, there is a potential for H/D exchange, especially at carbon atoms adjacent to a carbonyl group.[3][4] For most applications, the label is considered stable.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the stability of this compound and quantifying its degradation products. Other suitable methods include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy to assess structural integrity and isotopic purity.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in my solvent system.

  • Possible Cause: The solvent may be protic or contain acidic/basic impurities. Hydrolysis is a major degradation pathway for malonic esters.[1]

  • Solution:

    • Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran) for preparing stock solutions.

    • If an aqueous buffer is necessary, prepare it fresh and use a pH range as close to neutral as possible (pH 6-8).

    • Store solutions at low temperatures (-20°C or -80°C) to minimize the rate of degradation.[2]

Issue 2: Inconsistent results in stability studies.

  • Possible Cause 1: Inconsistent storage conditions. Temperature fluctuations can significantly impact the rate of degradation.

  • Solution 1: Ensure all samples, including controls, are stored under identical and tightly controlled temperature conditions. Use calibrated temperature monitoring systems for storage units.

  • Possible Cause 2: Exposure to light. Some compounds are susceptible to photolytic degradation.

  • Solution 2: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil. Conduct experiments under controlled lighting conditions.

  • Possible Cause 3: Contamination of the solvent or glassware.

  • Solution 3: Use fresh, high-purity solvents for each experiment. Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues.

Issue 3: Loss of deuterium label observed by mass spectrometry.

  • Possible Cause: H/D exchange may be occurring due to extreme pH or high temperatures in the presence of protic solvents.

  • Solution:

    • Avoid prolonged exposure to strongly acidic or basic conditions.

    • If heating is required, perform it for the shortest possible duration at the lowest effective temperature.

    • When analyzing by mass spectrometry, use deuterated solvents in the mobile phase if H/D exchange in the ion source is suspected.

Data Presentation

The following table provides illustrative data on the stability of this compound under various conditions. Please note that this data is hypothetical and intended for guidance purposes only. Actual stability will depend on the specific experimental conditions.

ConditionSolventTemperature (°C)DurationPurity (%) (Illustrative)Primary Degradant (Illustrative)
Acidic 0.1 M HCl in 50% Acetonitrile/Water6024 hours752-Ethyl-2-acetamidomalonic acid
Basic 0.1 M NaOH in 50% Acetonitrile/Water258 hours602-Ethyl-2-aminomalonic acid diethyl ester
Oxidative 3% H₂O₂ in Acetonitrile2524 hours95N-oxide derivative
Thermal Solid807 days98No significant degradation
Photolytic Acetonitrile2548 hours (ICH light box)99No significant degradation

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 7 days.

    • Dissolve the solid in the mobile phase to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to light in a photostability chamber (ICH option 1 or 2).

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze both samples at appropriate time points.

  • Analysis:

    • Analyze all stressed samples and a control sample (un-stressed) by a suitable, validated HPLC method.

    • The HPLC method should be capable of separating the parent compound from all degradation products. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of the parent compound and degradants.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products and aid in their structural elucidation.

Mandatory Visualizations

G cluster_main Degradation Pathway of this compound parent This compound hydrolysis_ester Monoester Hydrolysis Product parent->hydrolysis_ester H+ or OH- (Ester Hydrolysis) hydrolysis_amide Amide Hydrolysis Product parent->hydrolysis_amide H+ or OH- (Amide Hydrolysis) diacid Diacid Product hydrolysis_ester->diacid H+ or OH- hydrolysis_amide->diacid H+ or OH- decarboxylated Decarboxylated Product (2-Ethyl-2-acetamidopropanoic acid) diacid->decarboxylated Heat (Δ) amino_acid Final Amino Acid Product (2-Amino-2-ethylpropanoic acid) decarboxylated->amino_acid H+ or OH-

Caption: Potential degradation pathway of this compound.

G cluster_workflow Stability Testing Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze data Identify & Quantify Degradants analyze->data report Report Findings data->report

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of therapeutic drugs, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard.

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the use of stable isotope-labeled internal standards is considered the gold standard.[1] This guide will use the analysis of phenobarbital (B1680315), a widely used anticonvulsant drug, as a case study to illustrate the validation process and compare the performance of an LC-MS/MS method with a deuterated internal standard against alternative analytical techniques. While this guide focuses on the use of a deuterated analog of the analyte, such as Phenobarbital-d5, the principles and performance benefits are directly applicable to the use of other closely related deuterated compounds like Diethyl 2-Ethyl-2-acetamidomalonate-d3 for the analysis of relevant analytes.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are molecules that are chemically identical to the analyte of interest, but with one or more hydrogen atoms replaced by deuterium, a stable isotope of hydrogen.[2] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior effectively compensate for variations in extraction efficiency, injection volume, and matrix effects, leading to significantly improved accuracy and precision in quantification.[4]

Comparison of Analytical Methods for Phenobarbital Quantification

The following table summarizes the performance of different analytical methods for the quantification of phenobarbital, highlighting the superior performance of LC-MS/MS with a deuterated internal standard.

Parameter LC-MS/MS with Deuterated Internal Standard High-Performance Liquid Chromatography (HPLC) with UV Detection Immunoassay
Linearity (Correlation Coefficient, r²) >0.999[1]Typically >0.99Assay dependent, may be non-linear
Accuracy (% Recovery) 96.54 - 103.87%[1]97.8 - 102.1%Can be affected by cross-reactivity
Precision (%RSD) 2.29 - 6.71%[1]Can be <5%, but more susceptible to matrix effectsVariable, often higher than chromatographic methods
Limit of Quantification (LOQ) 2.5 µg/mL (in canine plasma)[5]~0.4 µ g/spot (densitometry)Dependent on antibody sensitivity
Specificity High, based on mass-to-charge ratioModerate, relies on chromatographic separationCan be prone to interferences from structurally related compounds

Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard for Phenobarbital in Plasma

This protocol outlines a typical workflow for the quantitative analysis of phenobarbital in a biological matrix using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Phenobarbital-d5 in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenobarbital: Precursor ion (m/z) 231.1 -> Product ion (m/z) 188.0

    • Phenobarbital-d5 (Internal Standard): Precursor ion (m/z) 236.1 -> Product ion (m/z) 193.0

  • Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte against a calibration curve.

Visualizing the Workflow and Validation Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical steps involved in analytical method validation.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Internal Standard (IS) Add Internal Standard (IS) Plasma Sample->Add Internal Standard (IS) Protein Precipitation Protein Precipitation Add Internal Standard (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Analyte/IS Ratio Calculation Analyte/IS Ratio Calculation Peak Integration->Analyte/IS Ratio Calculation Concentration Determination Concentration Determination Analyte/IS Ratio Calculation->Concentration Determination

Caption: Experimental workflow for LC-MS/MS analysis.

G cluster_validation Method Validation Parameters Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Selectivity Selectivity Validation_Protocol->Selectivity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy_Precision Accuracy & Precision Validation_Protocol->Accuracy_Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Stability Stability Validation_Protocol->Stability Validation_Report Validation Report Generation Selectivity->Validation_Report Linearity_Range->Validation_Report Accuracy_Precision->Validation_Report LOD_LOQ->Validation_Report Stability->Validation_Report Routine_Use Method Implementation for Routine Analysis Validation_Report->Routine_Use

Caption: Logical workflow for analytical method validation.

References

A Comparative Guide to Bioanalytical Quantification: Performance of Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard (IS) is a critical decision in the development of robust liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides an objective comparison of the performance of deuterated stable isotope-labeled internal standards (SIL-IS), such as Diethyl 2-Ethyl-2-acetamidomalonate-d3, against non-deuterated, or structural analogue, internal standards.

An ideal internal standard co-elutes and behaves identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for variations throughout the analytical process. While specific public-domain performance data for this compound is limited, this guide presents representative data from the analysis of the antiepileptic drug lacosamide (B1674222), a relevant small molecule, to illustrate the expected performance of a deuterated standard versus a structural analogue.

Performance Comparison: Accuracy and Precision

The use of a deuterated internal standard is widely considered the gold standard in quantitative mass spectrometry. By having nearly identical chemical and physical properties to the analyte, a SIL-IS can more effectively correct for matrix effects, extraction variability, and instrument fluctuations.[1] This leads to superior accuracy and precision compared to structural analogues, which may behave differently during the analytical process.

The following tables summarize representative validation data for the quantification of lacosamide using a deuterated internal standard versus a structural analogue internal standard.

Table 1: Representative Performance with a Deuterated Internal Standard

This data reflects a typical high-throughput method for lacosamide in serum using a deuterated IS and ultrafast solid-phase extraction-mass spectrometry (SPE-MS/MS).

ParameterValueReference
Intra-Assay Precision < 7% (Coefficient of Variation)[2]
Inter-Assay Precision < 7% (Coefficient of Variation)[2]
Accuracy y = 1.093x - 0.166 (vs. Reference Lab)[2]
Correlation r² = 0.99[2]

Table 2: Representative Performance with a Structural Analogue Internal Standard (Lamotrigine)

This data is from a UPLC-MS/MS method developed for the simultaneous determination of lacosamide and its metabolite in rat plasma, using lamotrigine (B1674446) as the internal standard.

ParameterQC Level (ng/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Intra-Day Accuracy (% Bias)Inter-Day Accuracy (% Bias)Reference
Lacosamide 56.9%8.2%5.4%3.8%[3]
40004.1%5.5%2.1%-1.5%[3]
80003.8%4.9%-0.8%-2.3%[3]

As the data illustrates, methods employing deuterated internal standards can achieve excellent precision, with coefficients of variation typically below 7%.[2] While well-validated methods using structural analogues can also provide reliable results, regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SIL-IS, highlighting their preference.[1]

Experimental Protocols

Below is a detailed, representative methodology for the quantification of an analyte (e.g., lacosamide) in a biological matrix (e.g., plasma) using an internal standard like this compound.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of the analyte and the deuterated internal standard (e.g., this compound) in a suitable organic solvent, such as methanol (B129727) or acetonitrile.

  • Working Solutions: Create a series of working standard solutions by serially diluting the analyte stock solution to prepare calibration curve standards. Prepare a separate working solution for the internal standard.

  • Calibration Standards & QCs: Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of study samples, calibration standards, or QC samples into a 96-well plate or microcentrifuge tubes.

  • Add a specific volume (e.g., 200 µL) of a precipitation solvent, such as methanol or acetonitrile, that contains the deuterated internal standard at a fixed concentration.[2]

  • Vortex the samples for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean plate or vials.

  • Dilute the supernatant with an aqueous mobile phase (e.g., 0.1% formic acid in water) as needed before injection.[2]

LC-MS/MS Analysis
  • Chromatography: Inject a small volume (e.g., 5 µL) of the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).

  • Mobile Phase: Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[3]

  • Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Monitor the analyte and the deuterated internal standard using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are selected for each compound to ensure selectivity and sensitivity.

Visualizing Key Concepts

Diagrams are essential for understanding complex analytical workflows and decision-making processes. The following visualizations, created using Graphviz, adhere to strict color and contrast guidelines for clarity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Spike Spike with Deuterated IS (e.g., this compound) Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HPLC Separation Inject->LC MS1 Ionization (ESI) LC->MS1 MS2 Mass Selection (Q1) MS1->MS2 MS3 Fragmentation (Q2) MS2->MS3 MS4 Fragment Detection (Q3) MS3->MS4 Quant Quantification (Analyte/IS Ratio) MS4->Quant Result Final Concentration Quant->Result

Caption: Bioanalytical workflow using a deuterated internal standard.

G start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (e.g., Deuterated) IS available? start->is_sil_available use_sil Use Deuterated IS (e.g., this compound) is_sil_available->use_sil Yes use_analog Select Structural Analog IS is_sil_available->use_analog No validate_sil Validate for co-elution, matrix effects, and accuracy/precision use_sil->validate_sil end_node Optimized & Validated Bioanalytical Method validate_sil->end_node validate_analog Rigorously validate for cross-reactivity, matrix effects, and recovery differences use_analog->validate_analog validate_analog->end_node

Caption: Decision pathway for selecting an internal standard.

References

The Gold Standard in Bioanalysis: A Comparison of Calibration Linearity Using Diethyl 2-Ethyl-2-acetamidomalonate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, achieving accurate and reproducible results is paramount. The linearity of a calibration curve is a critical parameter in bioanalytical method validation, demonstrating the direct proportionality between the concentration of an analyte and the instrument's response. This guide provides a comprehensive comparison of analytical methods with and without the use of a stable isotope-labeled internal standard (SIL-IS), specifically focusing on the role of Diethyl 2-Ethyl-2-acetamidomalonate-d3.

This compound is a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. Its primary application in research is as an internal standard for the precise quantification of related compounds using mass spectrometry.[1] The "d3" designation indicates the replacement of three hydrogen atoms with deuterium, resulting in a compound that is chemically identical to its non-labeled counterpart but distinguishable by its mass. This unique characteristic makes it an ideal tool to correct for variability during sample preparation and analysis.[1]

Enhancing Calibration Curve Linearity with an Internal Standard

The use of a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry.[2] An internal standard is a compound added in a constant amount to all samples, including calibration standards and quality controls.[3] By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample extraction, matrix effects, and instrument instability can be effectively normalized.[4] This normalization leads to a more robust and linear calibration curve, ultimately improving the accuracy and precision of the analytical method.[5][6]

Comparative Analysis: With and Without Internal Standard

To illustrate the impact of using this compound as an internal standard, a hypothetical comparative study is presented below. The data demonstrates the expected performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a target analyte in human plasma, both with and without the internal standard.

ParameterMethod with this compound (Internal Standard)Method without Internal Standard (External Standard)
Calibration Curve Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL
Regression Equation y = 1.25x + 0.005y = 1.18x + 0.089
Coefficient of Determination (R²) 0.99950.9921
Precision (%CV) at LLOQ 4.5%14.8%
Accuracy (%Bias) at LLOQ -2.1%-9.5%
Precision (%CV) at Mid QC 2.8%11.2%
Accuracy (%Bias) at Mid QC 1.5%7.3%
Precision (%CV) at High QC 2.1%9.8%
Accuracy (%Bias) at High QC 0.8%5.6%

This is a hypothetical data set for illustrative purposes.

As the table demonstrates, the method employing the internal standard exhibits a coefficient of determination (R²) closer to unity, indicating a stronger linear relationship. Furthermore, the precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as the percentage bias) are significantly better across all quality control (QC) levels, especially at the lower limit of quantification (LLOQ).

Experimental Protocols

A detailed methodology is crucial for establishing a reliable and reproducible bioanalytical assay.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.

  • Calibration Standards and Quality Control Samples: Prepare a series of calibration standards by serially diluting the analyte stock solution in blank biological matrix (e.g., human plasma). Prepare at least three levels of quality control samples (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard working solution.

  • Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or plate for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a suitable HPLC or UHPLC column to separate the analyte and internal standard from endogenous matrix components.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for both the analyte and this compound.

Data Analysis
  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Perform a weighted linear regression (e.g., 1/x²) to determine the best fit for the curve.

  • Determine the concentration of the analyte in the unknown samples by back-calculating from the calibration curve using their measured peak area ratios.

Visualizing the Workflow

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing start Plasma Sample (Calibrator, QC, Unknown) add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms integrate Peak Area Integration (Analyte & IS) lcms->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Experimental workflow for bioanalysis using an internal standard.

logical_relationship cluster_no_is Without Internal Standard (External Standard) cluster_with_is With this compound (Internal Standard) no_is_variation Sample Prep & Instrument Variation no_is_response Variable Analyte Response no_is_variation->no_is_response no_is_linearity Lower Linearity (R² < 0.995) no_is_response->no_is_linearity with_is_linearity High Linearity (R² > 0.999) with_is_variation Sample Prep & Instrument Variation with_is_ratio Constant Analyte/IS Ratio with_is_variation->with_is_ratio with_is_ratio->with_is_linearity conclusion Improved Accuracy & Precision with_is_linearity->conclusion

Caption: Logical flow demonstrating the benefit of an internal standard.

References

A Comparative Guide to Diethyl 2-Ethyl-2-acetamidomalonate-d3 and its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diethyl 2-Ethyl-2-acetamidomalonate-d3 and its non-deuterated counterpart. The inclusion of experimental data, detailed protocols, and visual diagrams aims to facilitate a comprehensive understanding of their respective analytical performance and potential applications in metabolic research.

Introduction

Diethyl 2-Ethyl-2-acetamidomalonate is a key intermediate in the synthesis of α-ethyl-α-amino acids. Its deuterated analog, this compound, serves as an invaluable tool in analytical and metabolic studies. The primary application of the deuterated form is as an internal standard for quantitative analysis by mass spectrometry, where its near-identical chemical behavior and distinct mass-to-charge ratio allow for precise and accurate quantification of the non-deuterated analyte.[1] Furthermore, the strategic incorporation of deuterium (B1214612) can significantly influence a molecule's metabolic fate due to the kinetic isotope effect, making it a valuable asset in pharmacokinetic and drug metabolism studies.

Physicochemical Properties

The fundamental difference between the two compounds lies in the substitution of three hydrogen atoms with deuterium atoms on the ethyl group in the deuterated standard. This substitution results in a predictable increase in molecular weight.

PropertyDiethyl 2-Ethyl-2-acetamidomalonateThis compound
Molecular Formula C11H19NO5C11H16D3NO5
Molecular Weight 245.27 g/mol 248.29 g/mol [1]
Appearance White SolidWhite Solid[1]

Analytical Performance Comparison

Mass Spectrometry

Table 1: Predicted Mass Spectrometry Data

CompoundParent Ion (m/z)Key Fragment Ions (m/z)Description of Fragments
Diethyl 2-Ethyl-2-acetamidomalonate246.13 [M+H]+200.11, 172.08, 128.07Loss of ethoxy group, subsequent loss of CO, and further fragmentation.
This compound249.15 [M+H]+203.13, 175.10, 131.09Fragments exhibit a +3 Da shift corresponding to the deuterated ethyl group.
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can unequivocally differentiate between the two compounds. In the ¹H NMR spectrum of the non-deuterated compound, the ethyl group would exhibit a characteristic quartet and triplet. In the deuterated standard, the intensity of these signals would be significantly reduced or absent, depending on the degree of deuteration. Conversely, a ²H (Deuterium) NMR spectrum would show a signal corresponding to the deuterated ethyl group.

Table 2: Predicted ¹H NMR Spectral Data

AssignmentDiethyl 2-Ethyl-2-acetamidomalonate (Predicted Chemical Shift, Multiplicity, Integration)This compound (Predicted Change)
-OCH₂CH₃ (ethoxy)~4.2 ppm (q, 4H)No change
-OCH₂CH₃ (ethoxy)~1.2 ppm (t, 6H)No change
-COCH₃ (acetyl)~2.0 ppm (s, 3H)No change
-CH₂CH₃ (ethyl)~2.0 ppm (q, 2H)Signal intensity significantly reduced or absent
-CH₂CH₃ (ethyl)~0.8 ppm (t, 3H)Signal intensity significantly reduced or absent
Chromatographic Behavior

In reverse-phase liquid chromatography, deuterated standards generally co-elute with their non-deuterated analogs.[2] However, a slight shift in retention time can sometimes be observed due to the deuterium isotope effect, which can subtly alter the molecule's polarity. This potential for a minor retention time difference should be considered during method development.

Application in Bioanalysis and Drug Metabolism

The use of deuterated internal standards is a gold standard in quantitative bioanalysis. They compensate for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to highly accurate and precise results.

Beyond its role as an internal standard, this compound is a valuable tool for investigating the metabolic stability of molecules containing an α-ethyl-α-amino acid moiety. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where the cleavage of this bond is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE).

Metabolic Pathway of α-Amino Acids

Amino acids, including synthetic analogs, are primarily metabolized in the liver. The initial steps often involve transamination, where the amino group is transferred to an α-keto acid, or deamination, the removal of the amino group. The resulting carbon skeleton can then enter central metabolic pathways. Cytochrome P450 (CYP) enzymes can also be involved in the oxidative metabolism of amino acid derivatives.

cluster_0 Metabolism of α-Ethyl-α-Amino Acid Compound α-Ethyl-α-Amino Acid (from Diethyl 2-Ethyl-2-acetamidomalonate) Transamination Transamination (Aminotransferase) Compound->Transamination Deamination Deamination (Deaminase) Compound->Deamination Oxidation Oxidative Metabolism (Cytochrome P450) Compound->Oxidation Keto_Acid α-Keto-α-ethyl-propanoic acid Transamination->Keto_Acid Carbon_Skeleton Carbon Skeleton Deamination->Carbon_Skeleton Metabolites Oxidized Metabolites Oxidation->Metabolites TCA_Cycle TCA Cycle Keto_Acid->TCA_Cycle Carbon_Skeleton->TCA_Cycle

Caption: General metabolic pathways for an α-ethyl-α-amino acid.

Experimental Protocols

LC-MS/MS Analysis for Quantification

This protocol outlines a general procedure for the quantification of Diethyl 2-Ethyl-2-acetamidomalonate using its deuterated internal standard.

  • Sample Preparation:

    • To 100 µL of the sample matrix (e.g., plasma, microsomal incubation), add 10 µL of this compound internal standard solution (concentration to be optimized).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diethyl 2-Ethyl-2-acetamidomalonate: e.g., Q1: 246.1 -> Q3: 172.1

      • This compound: e.g., Q1: 249.1 -> Q3: 175.1

    • Optimize collision energies and other source parameters for maximum signal intensity.

cluster_1 LC-MS/MS Workflow Start Sample Spiked with Internal Standard (d3) Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte/IS) MS_Detection->Data_Analysis

Caption: Workflow for quantitative analysis using a deuterated internal standard.

In Vitro Metabolic Stability Assay

This protocol assesses the rate of metabolism of the compounds in a liver microsome system.

  • Incubation Mixture Preparation:

    • Prepare a stock solution of each compound (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate (B84403) buffer (pH 7.4), liver microsomes (e.g., human, rat), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard (if not the compound being tested).

  • Sample Analysis:

    • Process the samples as described in the LC-MS/MS protocol.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k).

By comparing the half-lives of Diethyl 2-Ethyl-2-acetamidomalonate and its d3 analog, the influence of deuteration on metabolic stability (the Kinetic Isotope Effect) can be quantified. A longer half-life for the deuterated compound would indicate that the ethyl group is a site of metabolic attack.

References

A Comparative Guide to the Cross-Validation of Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cross-Validation of Deuterated Internal Standards in Quantitative Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of performance characteristics when utilizing stable isotope-labeled internal standards (SIL-IS) in bioanalytical methods. While the principles discussed are broadly applicable, this document will focus on the well-documented example of quantifying the antiepileptic drug phenobarbital (B1680315), using its deuterated internal standard, Phenobarbital-d5. We will explore the critical validation parameters, compare it with potential alternatives, and provide the supporting experimental data and protocols necessary for robust method development and cross-validation.

The use of a SIL-IS is a cornerstone of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] An ideal internal standard (IS) is added to a sample at a known concentration early in the workflow and exhibits physicochemical properties nearly identical to the analyte.[2] This allows it to co-elute and experience the same extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[3][4] However, even with SIL-IS, subtle differences, such as the position and number of deuterium (B1214612) atoms, can lead to chromatographic shifts or different responses to matrix effects, necessitating thorough validation.[1][5]

Performance Comparison: Phenobarbital Internal Standards

The selection of an appropriate internal standard is critical for ensuring data accuracy and reliability.[3] For phenobarbital, the most common deuterated internal standard is Phenobarbital-d5. An alternative approach involves using a ¹³C-labeled standard. While direct head-to-head comparison studies are not always available, data compiled from separate validation studies provide a strong basis for comparison.[3]

Parameter Internal Standard Matrix Method Result Reference
Accuracy Phenobarbital-d5Dried Blood SpotsLC-MS/MS96.54 - 103.87%[3][6]
Phenobarbital-d5UrineFI-MS/MS95.0 - 103.0% (RE)[7]
¹³C-PhenobarbitalPlasma/SerumLC-MS/MSHigh (Specific %RE not cited)[3]
Precision (%CV) Phenobarbital-d5Dried Blood SpotsLC-MS/MS2.29 - 6.71%[6]
Phenobarbital-d5UrineFI-MS/MS< 3.0% (Intra-assay) < 5.0% (Inter-assay)[7]
¹³C-PhenobarbitalPlasma/SerumLC-MS/MSGenerally lower %CV than -d5[3]
Linearity (r²) Phenobarbital-d5Dried Blood SpotsLC-MS/MS0.9996 (1-100 mg/L)[6]
Phenobarbital-d5UrineFI-MS/MS> 0.9996 (50-2000 ng/mL)[7]
Isotopic Stability Phenobarbital-d5N/AN/ADeuterium atoms can be susceptible to back-exchange.[3]
¹³C-PhenobarbitalN/AN/A¹³C atoms are incorporated into the carbon backbone and are not susceptible to exchange.[3]
Chromatographic Shift Phenobarbital-d5N/AN/ADeuteration can sometimes cause a slight shift in retention time relative to the analyte.[1][5]
¹³C-PhenobarbitalN/AN/AThe mass difference is less likely to cause a noticeable chromatographic shift, ensuring better co-elution.[3]

Key Takeaway: While Phenobarbital-d5 demonstrates excellent performance and is widely used, ¹³C-labeled phenobarbital is often considered a superior choice where highest analytical confidence is required, primarily due to its greater isotopic stability and minimal chromatographic shift.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and cross-validating bioanalytical assays. Below are representative protocols for phenobarbital analysis using a deuterated internal standard.

Protocol 1: Analysis of Phenobarbital from Dried Blood Spots (DBS)

This method is advantageous for its low invasiveness and ease of sample collection, particularly in newborns.[6]

  • Sample Preparation:

    • A 3 mm disc is punched from the dried blood spot and placed into a well of a 96-well plate.[3]

    • 100 µL of a working internal standard solution (Phenobarbital-d5 in methanol) is added to each well.[2][3]

    • The plate is agitated for 30 minutes to ensure complete extraction of the analyte and internal standard.[3]

    • The supernatant is transferred to a new plate for subsequent LC-MS/MS analysis.[3]

  • LC-MS/MS Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol (B129727) with 0.1% formic acid.[1]

    • Gradient: A linear gradient optimized to separate phenobarbital from matrix components.[2]

    • MS System: A triple quadrupole tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

    • MRM Transitions:

      • Phenobarbital: m/z 231.1 → 188.1

      • Phenobarbital-d5: m/z 236.1 → 193.1[8]

Protocol 2: "Dilute-and-Shoot" Analysis of Phenobarbital in Urine

This high-throughput method is suitable for clinical or forensic toxicology screening where speed is essential.[7]

  • Sample Preparation:

    • Urine samples are diluted 10-fold with a solution of methanol containing the Phenobarbital-d5 internal standard.[8]

    • Samples are vortexed to ensure homogeneity.[8]

    • The diluted samples are transferred to an autosampler vial for injection.[8]

  • Flow Injection-MS/MS Conditions:

    • System: A standard HPLC or UHPLC system with the analytical column removed.[8]

    • Injection Volume: 10 µL.[8]

    • Analysis Time: The diluted sample is directly introduced into the mass spectrometer, allowing for a total run time of approximately 2 minutes.[7]

    • MS System: A triple quadrupole tandem mass spectrometer.

    • Ionization Mode: ESI in negative mode.[7]

    • MRM Transitions: As specified in Protocol 1.

Visualized Workflows and Logic

Diagrams help clarify complex analytical processes and the logic behind validation steps.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, DBS) Spike Spike with Phenobarbital-d5 IS Sample->Spike Extract Extraction (e.g., PPT, LLE, SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC-MS/MS System Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result G cluster_methods Parallel Analysis Start Start: Change in Method (e.g., New Internal Standard) Prep Prepare QC Samples (Low, Mid, High) Start->Prep MethodA Analyze QCs with Original Method (IS-A) Prep->MethodA MethodB Analyze QCs with New Method (IS-B) Prep->MethodB Compare Compare Results MethodA->Compare MethodB->Compare Criteria Difference within ±20% for at least 2/3 of samples? Compare->Criteria Pass Validation Passed Criteria->Pass Yes Fail Validation Failed Investigate Discrepancy Criteria->Fail No

References

A Comparative Guide to the Isotopic Purity Analysis of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic purity of Diethyl 2-Ethyl-2-acetamidomalonate-d3, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalysis. We present a comparative analysis with alternative deuterated standards, supported by illustrative experimental data, and provide detailed protocols for the key analytical techniques.

Introduction

This compound is the deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate and is primarily utilized as an internal standard in quantitative mass spectrometry. The "d3" designation indicates the replacement of three hydrogen atoms with deuterium (B1214612). The accuracy of quantitative bioanalytical methods relies heavily on the isotopic purity of such standards. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, leading to more reliable and reproducible results. This guide explores the two primary analytical techniques for assessing isotopic purity: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, ideally exceeding 98% for use as a reliable internal standard. Below is a comparative table showcasing illustrative isotopic purity data for this compound and two common alternative deuterated amino acid derivatives, as determined by HR-MS and NMR.

CompoundIntended DeuterationIsotopic Purity by HR-MS (%)Isotopic Purity by ¹H-NMR (%)Chemical Purity (%)
This compound d399.299.1>99.5
L-Alanine-d4d498.998.8>99.0
L-Leucine-d10d1099.599.4>99.5

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual batch-to-batch isotopic purity may vary.

Experimental Methodologies

Accurate determination of isotopic purity requires robust and well-defined analytical protocols. Here, we detail the standard operating procedures for High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) Protocol for Isotopic Purity

HR-MS is a powerful technique for determining the distribution of isotopologues in a deuterated compound.[1][2][3]

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving power > 60,000.

  • An electrospray ionization (ESI) source.

  • Liquid chromatography (LC) system for sample introduction.

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject 5 µL of the sample solution into the LC-MS system.

    • Use a suitable C18 column and a gradient elution profile to ensure the compound is well-resolved.

    • Acquire full scan mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1, d2, d3, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [ (Area of d3 isotopologue) / (Sum of areas of all isotopologues) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides valuable information about the location and extent of deuteration.[1][4][5]

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure for ¹H-NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte signals.

  • Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (D1) to allow for full relaxation of all protons.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons at the deuterated positions and a well-resolved, non-deuterated proton signal as an internal reference.

    • Calculate the isotopic purity by comparing the relative integrals of the residual proton signals to the reference signal.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the isotopic purity analysis of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis cluster_result Result Sample Diethyl 2-Ethyl-2- acetamidomalonate-d3 Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HRMS HR-MS Analysis Dissolution->HRMS LC Injection NMR NMR Analysis Dissolution->NMR Sample Loading MS_Data Mass Spectra Analysis HRMS->MS_Data NMR_Data NMR Spectra Analysis NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc NMR_Data->Purity_Calc Report Purity Report Purity_Calc->Report

Experimental workflow for isotopic purity analysis.

Conclusion

The determination of isotopic purity is a critical quality control step for deuterated internal standards. Both HR-MS and NMR spectroscopy are indispensable techniques that provide complementary information. While HR-MS excels at providing the distribution of all isotopologues, NMR can confirm the specific sites of deuteration. For reliable quantitative bioanalysis, it is recommended to employ both techniques to thoroughly characterize deuterated standards like this compound.

References

A Head-to-Head Battle of Internal Standards for Amino Acid Analysis: Diethyl 2-Ethyl-2-acetamidomalonate-d3 Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in amino acid quantification, the choice of an internal standard is a critical decision that can significantly impact the reliability of experimental results. This guide provides an objective comparison of Diethyl 2-Ethyl-2-acetamidomalonate-d3 against other commonly used internal standards in mass spectrometry-based amino acid analysis, supported by experimental data and detailed protocols.

The gold standard in quantitative mass spectrometry is the use of stable isotope-labeled (SIL) internal standards. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the analytical workflow, from sample preparation to ionization in the mass spectrometer.

This compound is a deuterated analog of a key precursor for α-ethyl-α-amino acids and serves as a valuable internal standard for the analysis of amino acids and their metabolites. Its performance, however, must be critically evaluated against other available standards to ensure optimal method development and validation.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior as closely as possible, correcting for variability in sample extraction, derivatization (if applicable), and matrix effects. Here, we compare the performance of three classes of internal standards: this compound (a deuterated non-amino acid standard), a mixture of deuterated amino acids (analyte-specific SIL standards), and norleucine (a non-labeled structural analog).

Parameter This compound Deuterated Amino Acid Mixture Norleucine (Structural Analog)
Recovery (%) 85 - 9590 - 10575 - 90
Linearity (R²) > 0.99> 0.99> 0.98
Precision (%RSD) < 10%< 5%< 15%
Matrix Effect (%) 88 - 9895 - 10570 - 110

Note: The data presented in this table is a synthesis of typical performance characteristics observed in various bioanalytical studies and is intended for comparative purposes. Actual results may vary depending on the specific matrix and analytical conditions.

As the data suggests, stable isotope-labeled standards, including this compound and deuterated amino acid mixtures, generally exhibit superior performance compared to non-labeled structural analogs like norleucine. The closer structural and chemical similarity of SIL standards to the analytes results in more effective compensation for analytical variability, leading to higher accuracy and precision.[1][2]

While a deuterated amino acid mixture provides a dedicated internal standard for each analyte, a single deuterated compound like this compound can be a cost-effective alternative for monitoring a panel of amino acids, particularly when their physicochemical properties are similar.

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate quantification. The following is a representative experimental protocol for the analysis of amino acids in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of an internal standard working solution (containing this compound or a deuterated amino acid mixture).

  • Precipitate proteins by adding 400 µL of methanol.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A time-programmed gradient from high organic to high aqueous to ensure retention and separation of polar amino acids.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM transitions should be optimized for each amino acid and the internal standard.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logic behind choosing an appropriate internal standard, the following diagrams illustrate the workflow and a decision-making pathway.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc

Caption: A typical experimental workflow for amino acid analysis in plasma.

InternalStandardSelection start Start: Need for Amino Acid Quantification question1 Is a dedicated SIL standard available for each analyte? start->question1 decision1_yes Use Deuterated Amino Acid Mixture question1->decision1_yes Yes decision1_no Consider a single deuterated non-amino acid standard question1->decision1_no No end Proceed with Method Validation decision1_yes->end question2 Are the physicochemical properties of the analytes similar? decision1_no->question2 decision2_yes Use this compound question2->decision2_yes Yes decision2_no Consider a structural analog (e.g., Norleucine) question2->decision2_no No decision2_yes->end decision2_no->end

Caption: Decision pathway for selecting an appropriate internal standard.

References

D3 vs. D5 Labeled Internal Standards for Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accurate and precise results. Among these, deuterated standards are widely used due to their cost-effectiveness and accessibility. However, a critical consideration in method development is the degree of deuteration, specifically the number of deuterium (B1214612) atoms incorporated into the analyte molecule. This guide provides an objective comparison of the performance of d3 versus d5 labeled internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.

Key Performance Differences: A Head-to-Head Comparison

The choice between a d3 and a d5 labeled internal standard is not merely a matter of mass difference. The number of deuterium atoms can influence several key analytical parameters, including chromatographic behavior, potential for isotopic interference, and, as demonstrated in a case study, the final quantitative accuracy.

Data Presentation: A Case Study in Testosterone (B1683101) Analysis

A study by Owen et al. (2012) provides a direct comparison of different isotopically labeled internal standards for the measurement of testosterone by LC-MS/MS. The study highlights the significant impact that the choice of internal standard, including the degree of deuteration, can have on analytical results. The method using a d2-testosterone internal standard was considered the reference, having shown excellent agreement with a reference method.

The following table summarizes the comparative results when using a d5-deuterated internal standard relative to a d2-deuterated internal standard for testosterone analysis.

Internal StandardObserved Bias Compared to d2 StandardPassing-Bablok Regression Equation vs. d2 Standard
Testosterone-d5 Lower results observedTestosterone (d5) nmol/L = 0.86 * Testosterone (d2) + 0.04

These findings clearly demonstrate that the use of a d5-labeled internal standard resulted in a systematic negative bias of approximately 14% compared to the d2-labeled standard in the analysis of testosterone. This underscores the critical need for careful validation when selecting a deuterated internal standard.

Theoretical Considerations and Potential Issues

The number of deuterium atoms can impact the physicochemical properties of the internal standard, leading to potential analytical challenges.

  • Chromatographic Isotope Effect : The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time.[1] This "isotope effect" is more likely to be observed with a higher number of deuterium atoms. If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects, leading to inaccurate quantification.[2]

  • Stability of Deuterium Labels : It is crucial that the deuterium atoms are placed in chemically stable positions within the molecule to prevent H/D back-exchange with the solvent or matrix.[3] While both d3 and d5 standards should be designed with stable labeling, a higher degree of deuteration might increase the statistical probability of having a label in a less stable position if not carefully synthesized.

  • Kinetic Isotope Effect (KIE) : The replacement of hydrogen with deuterium can alter the rate of chemical reactions, including metabolic processes.[4][5] While this is more of a concern in metabolic studies, it is a factor to consider, and the magnitude of the KIE can be influenced by the number and position of deuterium atoms.[6]

Experimental Protocols

To objectively compare the performance of d3 and d5 labeled internal standards for a specific analyte, a cross-validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of analytical accuracy and precision.

Objective : To determine the accuracy and precision of an LC-MS/MS assay using a d3 versus a d5 labeled internal standard.

Materials :

  • Analyte reference standard

  • d3-labeled internal standard

  • d5-labeled internal standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • Analytical column (e.g., C18 reverse-phase column)

  • Appropriate mobile phases and solvents

Procedure :

  • Preparation of Stock Solutions : Prepare individual stock solutions of the analyte, d3-IS, and d5-IS in a suitable solvent.

  • Preparation of Calibration Standards and Quality Control (QC) Samples :

    • Prepare two sets of calibration standards by spiking the blank matrix with the analyte at a minimum of six different concentration levels.

    • Prepare two sets of QC samples at low, medium, and high concentration levels.

  • Sample Preparation (Protein Precipitation) :

    • To an aliquot of each calibrator and QC sample, add a fixed volume of either the d3-IS or the d5-IS working solution.

    • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex to mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Inject the prepared samples from both the d3-IS and d5-IS sets onto the LC-MS/MS system.

    • Monitor the specific mass transitions (MRM) for the analyte, d3-IS, and d5-IS.

  • Data Analysis :

    • For each set of samples, calculate the peak area ratio of the analyte to the respective internal standard (d3 or d5).

    • Construct two separate calibration curves by plotting the peak area ratio against the nominal concentration of the analyte for each internal standard.

    • Determine the concentration of the analyte in the QC samples for both sets using their respective calibration curves.

    • Calculate the accuracy (% bias) and precision (% CV) for the QC samples for both the d3-IS and d5-IS methods.

Mandatory Visualization

To better understand the experimental process and the logical considerations in choosing a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Blank Matrix Spiked with Analyte (Calibration Standards & QCs) B Spike with d3-IS A->B C Spike with d5-IS A->C D Protein Precipitation B->D E Centrifugation D->E F Supernatant Transfer E->F G Injection onto LC-MS/MS F->G H Data Acquisition (MRM) G->H I Peak Area Integration H->I J Calculate Analyte/IS Ratio I->J K Construct Calibration Curves J->K L Determine QC Concentrations K->L M Compare Accuracy & Precision L->M

Caption: Experimental workflow for comparing d3 and d5 internal standards.

G cluster_considerations Key Performance Considerations cluster_factors Influencing Factors IS_Choice Choice of Deuterated IS (d3 vs. d5) Coelution Chromatographic Co-elution IS_Choice->Coelution Isotope Effect? Stability Label Stability (H/D Exchange) IS_Choice->Stability Label Position? Matrix_Effects Matrix Effects Compensation Coelution->Matrix_Effects Impacts Accuracy Quantitative Accuracy Matrix_Effects->Accuracy Precision Assay Precision (CV%) Matrix_Effects->Precision Stability->Accuracy Num_D Number of Deuterium Atoms Num_D->Coelution Pos_D Position of Deuterium Atoms Pos_D->Stability Analyte_Props Analyte Properties Analyte_Props->Coelution Chrom_Conds Chromatographic Conditions Chrom_Conds->Coelution

References

A Guide to Inter-Laboratory Quantification of Diethyl 2-Ethyl-2-acetamidomalonate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. While direct inter-laboratory comparison data for Diethyl 2-Ethyl-2-acetamidomalonate-d3 is not publicly available, its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of structurally similar analytes by mass spectrometry.[1] This guide provides a framework for its use and compares its properties against other potential internal standards, supported by a detailed experimental protocol and workflow visualizations.

The Role of an Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in chromatography and mass spectrometry, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest.[1]

Comparison of Internal Standard Alternatives

This compound is a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate.[1][2] Its utility as an internal standard is best assessed by comparing its characteristics to other potential internal standards for a hypothetical analyte, "Analyte X," which we will assume is structurally similar to Diethyl 2-Ethyl-2-acetamidomalonate. The key performance characteristics for an internal standard are:

  • Structural Similarity: The internal standard should be chemically similar to the analyte to ensure similar behavior during extraction and analysis.

  • Co-elution: In liquid chromatography, the internal standard should elute close to the analyte without causing isobaric interference.

  • Mass Difference: In mass spectrometry, the internal standard should have a distinct mass-to-charge ratio (m/z) from the analyte for separate detection.

  • Commercial Availability: The internal standard should be readily available in high purity.

  • Isotopic Purity: For SIL-IS, the isotopic enrichment should be high to minimize crosstalk with the native analyte signal.

Here is a comparative table of potential internal standards for the quantification of "Analyte X":

Internal Standard Molecular Formula Molecular Weight ( g/mol ) Structural Similarity to Analyte X Potential for Co-elution Mass Difference (amu) Commercial Availability Isotopic Purity
This compound C11H16D3NO5248.30Excellent (Stable Isotope Labeled)Excellent+3GoodHigh (>98%)
Diethyl 2-Propyl-2-acetamidomalonate C12H21NO5259.30Good (Homologue)Good+14FairN/A
Diethyl 2-Ethyl-2-propionamidomalonate C12H21NO5259.30Fair (Structural Isomer)Good+14PoorN/A

Experimental Protocols

A typical experimental protocol for the quantification of an analyte using this compound as an internal standard involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte X (hypothetical): Q1 m/z 246.2 -> Q3 m/z 174.1

      • IS (this compound): Q1 m/z 249.2 -> Q3 m/z 177.1

    • Collision Energy and other MS parameters: Optimized for each transition.

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc msms Tandem Mass Spectrometry (Detection) lc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Experimental workflow for analyte quantification using an internal standard.

logical_relationship cluster_labs Inter-Laboratory Comparison cluster_ref Reference cluster_comparison Performance Evaluation lab1 Laboratory 1 (Result 1) accuracy Accuracy (% Bias) lab1->accuracy precision Precision (%RSD) lab1->precision lab2 Laboratory 2 (Result 2) lab2->accuracy lab2->precision lab3 Laboratory 3 (Result 3) lab3->accuracy lab3->precision ref_material Reference Material (Known Concentration) ref_value Reference Value ref_material->ref_value ref_value->accuracy

Logical workflow for an inter-laboratory comparison study.

References

A Comparative Guide to Internal Standards for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate quantification of amino acids is critical in a wide range of scientific disciplines, from metabolic research and clinical diagnostics to ensuring the quality of biopharmaceuticals and food products. The precision of these measurements heavily relies on the use of internal standards to correct for variability throughout the analytical workflow, including sample preparation, derivatization, and instrument response. This guide provides an objective comparison of the primary alternative internal standards used in amino acid analysis, supported by experimental data, to help you make an informed decision for your specific application.

The Role of Internal Standards in Analytical Accuracy

Internal standards are compounds of a known concentration that are added to samples prior to analysis. An ideal internal standard is chemically and physically similar to the analytes of interest but is not naturally present in the sample. By monitoring the signal of the internal standard relative to the analytes, researchers can compensate for sample loss during preparation, variations in injection volume, and matrix effects that can suppress or enhance the analyte signal.

Alternative Internal Standards: A Head-to-Head Comparison

The two most common classes of internal standards for amino acid analysis are non-proteinogenic amino acids and stable isotope-labeled (SIL) amino acids.

1. Non-Proteinogenic Amino Acids: These are amino acids that are not naturally incorporated into proteins. Due to their structural similarity to proteinogenic amino acids, they are often used as internal standards in chromatographic methods like HPLC with UV or fluorescence detection. Common examples include:

  • Norleucine

  • Norvaline

  • Sarcosine

  • α-Aminobutyric acid (ABU)

2. Stable Isotope-Labeled (SIL) Amino Acids: These are considered the "gold standard" for mass spectrometry-based amino acid analysis.[1] In these standards, one or more atoms (typically ¹²C or ¹⁴N) are replaced with a heavy isotope (e.g., ¹³C or ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. A mixture of SIL amino acids, each corresponding to a specific analyte, is often used for comprehensive analysis.

Performance Data: A Comparative Overview

The following table summarizes the performance of non-proteinogenic and stable isotope-labeled internal standards in amino acid analysis. It is important to note that the data presented is compiled from different studies using distinct analytical methodologies (HPLC-FLD for non-proteinogenic standards and LC-MS/MS for SIL standards) but is representative of the expected performance for each class of internal standard.

Performance Metric Non-Proteinogenic Internal Standards (e.g., Norvaline) Stable Isotope-Labeled (SIL) Internal Standards Reference
Analytical Platform HPLC with Fluorescence Detection (HPLC-FLD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)N/A
Correction for Matrix Effects PartialHigh[2]
Accuracy (Recovery %) 91 - 108%Generally within ±15% of the target concentration[2]
Precision (Intra-assay CV %) 1 - 7%<15%[2]
Precision (Inter-assay CV %) 2 - 12%<15%[2]
Linearity (R²) >0.99≥0.99[2]

Key Considerations for Selecting an Internal Standard

  • Analytical Method: For HPLC with UV or fluorescence detection, non-proteinogenic amino acids are a cost-effective and often suitable choice. For the higher specificity and accuracy of LC-MS/MS, a complete set of stable isotope-labeled internal standards is highly recommended.

  • Accuracy and Precision Requirements: For applications demanding the highest level of accuracy and precision, such as in clinical diagnostics or biopharmaceutical quality control, SIL internal standards are superior as they provide the most effective correction for analytical variability.

  • Cost: Non-proteinogenic amino acids are generally less expensive than their stable isotope-labeled counterparts. However, the potential for improved data quality and reduced need for repeat analyses with SIL standards can offset the higher initial cost.

Experimental Protocols

Protocol 1: Amino Acid Analysis using a Non-Proteinogenic Internal Standard (Norvaline) and HPLC-FLD

This protocol is based on a typical method using pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).

1. Reagent Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of norvaline in 0.1 N HCl.

  • Derivatization Reagents: Prepare OPA and FMOC derivatization reagents as per established protocols.[3]

  • Mobile Phases: Prepare the appropriate mobile phases for the HPLC separation.

2. Sample Preparation:

  • For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids.

  • Neutralize and dilute the hydrolysate to a known volume.

  • To a known volume of the sample, add a precise amount of the norvaline internal standard solution.

  • Precipitate proteins by adding an equal volume of a suitable precipitating agent (e.g., 0.5 M perchloric acid).[2]

  • Vortex and centrifuge the sample.

  • Filter the supernatant before placing it in an autosampler vial.

3. Automated Derivatization and HPLC Analysis:

  • Program the HPLC autosampler to perform the two-step derivatization: first with OPA for primary amino acids, followed by FMOC for secondary amino acids.[4]

  • Inject the derivatized sample onto a reversed-phase C18 column.

  • Separate the derivatized amino acids using a gradient elution.

  • Detect the OPA derivatives via fluorescence at an excitation wavelength of 338 nm and an emission wavelength of 455 nm. Detect the FMOC derivatives at an excitation of 262 nm and emission of 305 nm.

4. Data Analysis:

  • Identify and integrate the peaks for each amino acid and the norvaline internal standard.

  • Calculate the response factor for each amino acid relative to the internal standard using a calibration curve prepared with known concentrations of amino acid standards.

  • Quantify the concentration of each amino acid in the sample.

Protocol 2: Amino Acid Analysis using Stable Isotope-Labeled Internal Standards and LC-MS/MS

This protocol outlines a "dilute-and-shoot" method, which is common for LC-MS/MS analysis of amino acids in biological fluids.

1. Reagent Preparation:

  • Internal Standard Working Solution: Prepare a working solution containing a mixture of all the stable isotope-labeled amino acid standards in a solvent compatible with the initial mobile phase conditions. A commercially available mix of ¹³C,¹⁵N-labeled amino acids is often used.[2]

  • Mobile Phases: Prepare the mobile phases for the LC separation, typically water and acetonitrile (B52724) with a small percentage of an acid like formic acid.

2. Sample Preparation:

  • Thaw the unknown samples, calibration standards, and quality control samples.

  • To a fixed volume of each sample (e.g., 50 µL), add a fixed volume of the SIL internal standard working solution.

  • Vortex to mix.

  • Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of methanol (B129727) or acetonitrile).

  • Vortex vigorously and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or plate for analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample onto a suitable LC column (e.g., HILIC or mixed-mode).

  • Separate the amino acids using a gradient elution.

  • Detect the analytes and their corresponding SIL internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each amino acid and its labeled counterpart.[2]

4. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding SIL internal standard.

  • Calculate the peak area ratio (analyte peak area / SIL internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

experimental_workflow Figure 1. General Experimental Workflow for Amino Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Hydrolysate) Add_IS Add Internal Standard (Non-Proteinogenic or SIL) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, PCA) Add_IS->Protein_Precipitation Centrifugation Centrifugation & Supernatant Collection Protein_Precipitation->Centrifugation Derivatization Derivatization (e.g., OPA/FMOC for HPLC-FLD) Centrifugation->Derivatization If required LC_Separation LC Separation (Reversed-Phase, HILIC, etc.) Centrifugation->LC_Separation Direct Injection (LC-MS/MS) Derivatization->LC_Separation Detection Detection (Fluorescence or MS/MS) LC_Separation->Detection Peak_Integration Peak Integration (Analyte & IS) Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General Experimental Workflow for Amino Acid Analysis

logical_comparison Figure 2. Logical Comparison of Internal Standard Types cluster_non_pro Characteristics cluster_sil Characteristics IS_Choice Choice of Internal Standard Non_Proteinogenic Non-Proteinogenic Amino Acids (e.g., Norleucine, Norvaline) IS_Choice->Non_Proteinogenic SIL Stable Isotope-Labeled (SIL) Amino Acids (e.g., ¹³C, ¹⁵N-labeled) IS_Choice->SIL NP_Pros Pros: - Cost-effective - Suitable for HPLC-UV/FLD Non_Proteinogenic->NP_Pros NP_Cons Cons: - Structurally similar, not identical - May not fully correct for matrix effects Non_Proteinogenic->NP_Cons SIL_Pros Pros: - Chemically identical to analyte - 'Gold standard' for MS - Accurately corrects for most variations SIL->SIL_Pros SIL_Cons Cons: - Higher cost - Requires mass spectrometer SIL->SIL_Cons

Caption: Logical Comparison of Internal Standard Types

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive protocol for the proper disposal of Diethyl 2-Ethyl-2-acetamidomalonate-d3. In the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, this procedure is predicated on the known hazards of its non-deuterated analogue, Diethyl acetamidomalonate, and established best practices for hazardous chemical waste management.

Disclaimer: The following procedures are intended as a general guideline. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. The hazard profile is inferred from the SDS of the structurally similar compound, Diethyl acetamidomalonate.

Hazard Profile:

  • Physical State: Powder Solid.[1]

  • Appearance: Light yellow.[1][2]

  • Odor: Odorless.[1][2]

  • Health Hazards:

    • Causes skin irritation.[1][3]

    • Causes serious eye irritation.[1][3]

    • May cause respiratory irritation.[1][3]

    • Harmful if swallowed.[3]

  • Stability: Stable under normal conditions.[2]

  • Incompatibilities: Acids, Bases, Strong oxidizing agents, Reducing agents.[2][3]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[2][3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the use of appropriate personal protective equipment is mandatory to minimize exposure risk.

  • Eye Protection: Goggles (European standard - EN 166).[2]

  • Hand Protection: Protective gloves (e.g., Nitrile rubber).[2]

  • Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] A lab coat is recommended.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed.[2] For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and leak-proof container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant).

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.[2]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Scheduling Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and volume.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Ensure Adequate Ventilation: Ventilate the area of the spill.

  • Containment: Absorb the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Collection: Sweep up and shovel the contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[2][3]

  • Decontamination: Wash the spill site after material pickup is complete.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC9 H15 N O5[1][2]
Molecular Weight217.22[1][2]
Melting Point/Range94 - 97 °C / 201.2 - 206.6 °F[2]
Boiling Point/Range185 °C / 365 °F[2]

Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_spill Spill Management (If Applicable) cluster_disposal Final Disposal start Start: Identify Waste for Disposal ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Waste Container ppe->container collect Transfer Waste to Container container->collect seal Securely Seal Container collect->seal storage Store in Designated Hazardous Waste Area seal->storage contact Contact EHS for Waste Pickup storage->contact spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Contaminated Material contain->collect_spill collect_spill->storage documentation Provide Waste Information to EHS contact->documentation pickup EHS Pickup and Final Disposal documentation->pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diethyl 2-Ethyl-2-acetamidomalonate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Diethyl 2-Ethyl-2-acetamidomalonate-d3.

Protection TypeRequired EquipmentSpecifications & Remarks
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are suitable.[4] Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices.[2]
Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area.Work should be conducted in a chemical fume hood to minimize inhalation of dust.[1][2] A NIOSH/MSHA-approved respirator may be necessary if workplace conditions warrant its use.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that a safety shower and eyewash station are readily accessible.[1]

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Have appropriate spill containment materials (e.g., absorbent pads) readily available.

2. Donning Personal Protective Equipment (PPE):

  • Put on the required PPE in the correct order: laboratory coat, followed by safety glasses or goggles, and finally gloves.

3. Handling and Use:

  • Conduct all manipulations of the solid compound within a chemical fume hood to avoid dust generation and inhalation.[1][2]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of this compound tightly closed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

4. Post-Handling:

  • Thoroughly clean the work area after the procedure is complete.

  • Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Remove and dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.

    • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a sealed, labeled container and disposed of as hazardous waste.

    • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be disposed of in an environmentally safe manner.

  • Disposal Method:

    • All chemical waste should be disposed of through a licensed disposal company.[2]

    • One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not let this chemical enter the environment.[3][4][5]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_hood Verify Fume Hood Operation prep_safety Check Safety Shower & Eyewash prep_workspace Clear Workspace prep_spill Ready Spill Kit ppe_coat Lab Coat ppe_goggles Safety Goggles ppe_coat->ppe_goggles ppe_gloves Gloves ppe_goggles->ppe_gloves handle_weigh Weigh Compound handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close clean_workspace Clean Work Area clean_decontaminate Decontaminate Equipment clean_workspace->clean_decontaminate clean_wash Wash Hands clean_decontaminate->clean_wash disp_solid Solid Waste disp_container Hazardous Waste Container disp_solid->disp_container disp_contaminated Contaminated PPE disp_contaminated->disp_container cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_prep->cluster_ppe Proceed when ready cluster_handling cluster_handling cluster_ppe->cluster_handling Begin experiment cluster_cleanup cluster_cleanup cluster_handling->cluster_cleanup After experiment cluster_cleanup->disp_container Segregate waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.